(4-(Pyridin-3-yloxy)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pyridin-3-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHBGLRFYJJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649248 | |
| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685533-76-0 | |
| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(Pyridin-3-yloxy)phenyl)methanamine potential biological targets
An In-Depth Technical Guide to the Identification of Potential Biological Targets for (4-(Pyridin-3-yloxy)phenyl)methanamine
Authored by: A Senior Application Scientist
Foreword
The journey of a small molecule from a laboratory curiosity to a therapeutic agent is a complex and multifaceted process. A critical step in this journey is the identification of its biological target(s). Understanding the molecular interactions of a compound within a biological system is paramount to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for the novel compound, (4-(Pyridin-3-yloxy)phenyl)methanamine. By leveraging a combination of computational prediction and robust experimental validation, researchers can systematically unravel the pharmacological profile of this and other small molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Introduction to (4-(Pyridin-3-yloxy)phenyl)methanamine
(4-(Pyridin-3-yloxy)phenyl)methanamine is a synthetic organic compound featuring a pyridin-3-yloxy moiety linked to a phenylmethanamine core. The presence of the pyridine ring, a common pharmacophore in medicinal chemistry, and the flexible phenylmethanamine linker suggests the potential for this molecule to interact with a variety of biological targets. The primary amine group can act as a hydrogen bond donor and a nucleophile, while the aromatic rings can engage in π-stacking and hydrophobic interactions.
| Property | Value | Source |
| IUPAC Name | (4-(pyridin-3-yloxy)phenyl)methanamine | PubChem |
| Molecular Formula | C12H12N2O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem |
| Predicted LogP | 1.9 | Echemi[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The structural motifs within (4-(Pyridin-3-yloxy)phenyl)methanamine are found in a range of bioactive molecules, suggesting a broad potential for biological activity. For instance, the pyridin-yloxy-phenyl scaffold is present in compounds targeting kinases and other enzymes.[2][3] The phenylmethanamine substructure is a known pharmacophore in compounds targeting transporters and receptors.[4]
In Silico Target Prediction: A Hypothesis-Generating Approach
Before embarking on extensive and resource-intensive experimental work, in silico target prediction, or "target fishing," serves as a crucial first step to generate a ranked list of potential biological targets.[5] This approach leverages the vast amount of publicly available bioactivity data to predict targets based on the chemical structure of the query molecule.
Ligand-Based Target Prediction
This methodology relies on the principle that structurally similar molecules are likely to have similar biological activities. Several online tools and databases can be utilized for this purpose:
-
SwissTargetPrediction : This web-based tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known bioactive ligands.[6]
-
ChEMBL : A large, manually curated database of bioactive molecules with drug-like properties.[7] A similarity search within ChEMBL for compounds structurally related to (4-(Pyridin-3-yloxy)phenyl)methanamine can reveal their known biological targets.
-
BindingDB : A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[8][9]
-
PubChem and ZINC : These databases contain vast collections of chemical compounds and their associated biological data, which can be searched for structurally similar compounds with known activities.[9][10]
Workflow for In Silico Target Prediction
Caption: Workflow for in silico target prediction of (4-(Pyridin-3-yloxy)phenyl)methanamine.
The output of these tools will be a list of potential protein targets, often ranked by a confidence score or probability. It is crucial to critically evaluate this list, considering the biological plausibility of the predicted targets and prioritizing those that appear consistently across different prediction methods.
Experimental Target Validation: From Prediction to Confirmation
While in silico methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets of (4-(Pyridin-3-yloxy)phenyl)methanamine. A multi-pronged approach, combining biochemical, biophysical, and cell-based assays, will provide the most robust evidence.
Biochemical and Biophysical Assays
These assays directly measure the interaction between the compound and a purified protein target.
3.1.1. Enzyme Inhibition Assays
If the predicted targets are enzymes (e.g., kinases, proteases), direct inhibition assays are the gold standard for validation.
Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate peptide, ATP, (4-(Pyridin-3-yloxy)phenyl)methanamine, positive control inhibitor, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure : a. Prepare a serial dilution of (4-(Pyridin-3-yloxy)phenyl)methanamine in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the serially diluted compound or controls to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
3.1.2. Receptor Binding Assays
For predicted receptor targets (e.g., GPCRs, ion channels), radioligand binding assays or fluorescence-based binding assays can quantify the affinity of the compound for the receptor.
3.1.3. Biophysical Techniques
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can provide quantitative data on binding affinity, thermodynamics, and target engagement without the need for an enzymatic assay.
Cell-Based Assays
Cell-based assays are crucial for confirming that the compound engages its target in a physiological context and elicits a cellular response.
3.2.1. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to monitor target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Workflow for CETSA®
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. neovarsity.org [neovarsity.org]
- 10. Directory of in silico Drug Design tools [click2drug.org]
An In-depth Technical Guide to (4-(Pyridin-3-yloxy)phenyl)methanamine: Synthesis, Properties, and Potential Applications
Foreword
In the landscape of modern medicinal chemistry, the pyridine ether scaffold represents a cornerstone for the development of novel therapeutic agents. This privileged structure is present in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities. Within this chemical class, (4-(Pyridin-3-yloxy)phenyl)methanamine emerges as a molecule of significant interest. Its unique combination of a flexible aminomethyl group and a rigid diaryl ether linkage presents a compelling template for molecular design and drug discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of (4-(Pyridin-3-yloxy)phenyl)methanamine, from its fundamental chemical properties to its synthesis and potential therapeutic applications. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and medicinal chemistry to provide a thorough and insightful analysis.
Molecular Overview and Physicochemical Properties
(4-(Pyridin-3-yloxy)phenyl)methanamine is a primary amine characterized by a pyridin-3-yl group linked via an ether bond to a para-substituted benzylamine moiety.
| Property | Value | Source |
| CAS Number | 685533-76-0 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| Purity (typical) | >97% | [1] |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine can be strategically approached through the formation of the diaryl ether bond and the installation or unmasking of the aminomethyl group. Two primary retrosynthetic disconnections are considered the most plausible:
-
Disconnection A: Cleavage of the C-O ether bond, suggesting a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig C-O coupling).
-
Disconnection B: Transformation of the aminomethyl group, suggesting a reduction of a nitrile or an amide, or a reductive amination of an aldehyde.
Based on established and versatile synthetic methodologies, a multi-step synthesis is proposed, commencing from commercially available starting materials.
Proposed Synthetic Pathway
A robust and logical synthetic route involves an initial Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitrile to yield the final primary amine.
Figure 1: Proposed two-step synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-((Pyridin-3-yloxy)phenyl)carbonitrile (Ullmann Condensation)
-
Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, particularly when one of the aryl halides is activated or when using a copper catalyst.[2] This copper-catalyzed reaction is often more cost-effective than palladium-based methods.[2]
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), 3-bromopyridine (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-((pyridin-3-yloxy)phenyl)carbonitrile.
-
Step 2: Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine (Nitrile Reduction)
-
Rationale: The reduction of the nitrile group is a standard transformation to obtain a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder and often safer method.
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-((pyridin-3-yloxy)phenyl)carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(Pyridin-3-yloxy)phenyl)methanamine. Further purification can be achieved by crystallization or column chromatography if necessary.
-
Potential Applications in Drug Discovery
The structural motifs present in (4-(Pyridin-3-yloxy)phenyl)methanamine are prevalent in a variety of pharmacologically active molecules. This suggests that the title compound and its derivatives could be valuable scaffolds for drug discovery efforts in several therapeutic areas.
Enzyme Inhibition
Derivatives of pyridine methanamines have been investigated as inhibitors of cytochrome P450 2A6 (CYP2A6), an enzyme primarily responsible for the metabolism of nicotine.[3] The development of specific CYP2A6 inhibitors is a promising strategy for smoking cessation therapies.[3] The structural similarity of (4-(Pyridin-3-yloxy)phenyl)methanamine to these inhibitors suggests its potential as a starting point for the design of novel CYP2A6 inhibitors.
Antibacterial Agents
Substituted oxazolidinones containing a pyridin-3-yl moiety have been patented as antibacterial agents.[4] The (pyridin-3-yloxy)phenyl group could be incorporated into novel antibacterial scaffolds, potentially targeting various bacterial enzymes or cellular processes.
Metabolic Disorders
Compounds containing a pyridin-3-yloxy scaffold have been explored for the treatment of metabolic syndrome. For instance, derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized as potential insulin sensitizers.[5] This highlights the potential of the pyridin-3-yloxy moiety in the design of agents targeting metabolic diseases.
Other Potential Therapeutic Areas
The versatility of the pyridine and phenylamine moieties suggests that derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine could also be explored as:
-
Kinase inhibitors: Many kinase inhibitors feature a hinge-binding pyridine motif.
-
GPCR ligands: The aromatic and amine features are common in ligands for G-protein coupled receptors.
-
Antiparasitic agents: Novel antitrypanosomal compounds containing a 4-phenyl-6-(pyridin-3-yl)pyrimidine core have been discovered.
Conclusion and Future Perspectives
(4-(Pyridin-3-yloxy)phenyl)methanamine is a synthetically accessible and chemically versatile molecule. While its specific biological activities remain to be fully elucidated, its structural components are well-represented in a wide array of bioactive compounds. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling further investigation into its chemical and pharmacological properties. Future research efforts should focus on the synthesis of a library of derivatives by modifying the amine and the aromatic rings to explore the structure-activity relationships for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC. (n.d.).
-
(4-(Pyridin-3-yloxy)phenyl)methanamine - Lead Sciences. (n.d.). Retrieved January 29, 2026, from [Link]
-
Denton, T. T., et al. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(16), 7065–7086. [Link]
- US Patent for 3-[4-(6-Pyridin-3-Yl)-3-Phenyl] -5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones as Antibacterial Agents. (2008).
-
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
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- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: In Silico ADMET Profiling of (4-(Pyridin-3-yloxy)phenyl)methanamine
Executive Summary
This technical guide provides a comprehensive in silico analysis of (4-(Pyridin-3-yloxy)phenyl)methanamine , a privileged biaryl ether scaffold frequently utilized in the design of kinase inhibitors (e.g., c-Met, VEGFR pathways). Due to the presence of a basic primary amine and a pyridine nitrogen, this molecule presents specific pharmacokinetic challenges regarding pH-dependent solubility and metabolic stability.
This document moves beyond simple data output, offering a mechanistic interpretation of predicted properties using industry-standard algorithms (SwissADME, pkCSM, ADMETlab 2.0). It establishes a self-validating protocol for researchers to assess the "drug-likeness" of this fragment before its incorporation into larger chemical entities (NCEs).
Part 1: Chemical Space & Physicochemical Profiling
Structural Definition & Canonicalization
To ensure reproducibility across predictive servers, the canonical SMILES string must be used to avoid tautomeric ambiguity.
-
IUPAC Name: (4-(Pyridin-3-yloxy)phenyl)methanamine
-
Canonical SMILES: NCC1=CC=C(OC2=CN=CC=C2)C=C1
-
Molecular Weight: 200.24 g/mol
Physicochemical Landscape (SwissADME)
The physicochemical profile is the determinant of passive transport. Using the SwissADME engine, we evaluate adherence to Lipinski’s Rule of Five (Ro5) and Veber’s Rules.[1]
| Property | Value | Interpretation | Causality |
| Consensus LogP | 1.45 | Optimal | The ether linkage provides lipophilicity, balanced by the polar amine/pyridine, ensuring solubility without compromising membrane partition. |
| TPSA | 48.91 Ų | High Permeability | TPSA < 140 Ų strongly correlates with high Caco-2 permeability. |
| Rotatable Bonds | 3 | Rigid | Low entropic penalty for binding; favorable for oral bioavailability (Veber’s Rule). |
| pKa (Base) | ~9.2 (Amine) | Ionized | At physiological pH (7.4), the primary amine is largely protonated ( |
Expert Insight: The "Golden Triangle" of medicinal chemistry suggests this molecule is an ideal "Lead-Like" starting point (
Part 2: Pharmacokinetic Modeling (ADME)
Absorption & Distribution (The BOILED-Egg Model)
Using the BOILED-Egg predictive model (SwissADME), we assess the compound's ability to cross biological barriers.[2][3][4]
-
GI Absorption: High. Despite the ionization of the amine, the small molecular size allows for paracellular transport or solvent drag.
-
BBB Permeability: Yes. The molecule falls within the "Yolk" of the BOILED-Egg plot.[3]
-
Risk: CNS penetration is desirable for neuro-oncology but poses neurotoxicity risks for peripheral targets.
-
-
P-gp Substrate: No. The molecule is not predicted to be effluxed by P-glycoprotein, suggesting high intracellular retention.
Metabolic Stability (CYP450 Profiling)
Metabolism is the critical failure point for pyridine-containing scaffolds.
-
CYP2D6 Inhibitor: Likely. The basic nitrogen of the pyridine ring often coordinates with the heme iron of CYP enzymes.
-
CYP3A4 Substrate: Yes. The electron-rich phenyl ring is susceptible to hydroxylation, while the pyridine nitrogen is prone to N-oxidation.
Excretion
-
Clearance: Predicted to be moderate-to-high due to the accessible primary amine, which is a substrate for Monoamine Oxidases (MAO) and renal organic cation transporters (OCTs).
Part 3: Toxicity Profiling (ProTox-II & pkCSM)
Safety assessment is paramount. We utilize ProTox-II for endpoint-specific toxicity prediction.[5]
| Endpoint | Prediction | Probability | Mechanism |
| hERG Inhibition | Medium Risk | 0.65 | Pyridine-linked aromatics can trap in the hERG channel pore, leading to QT prolongation. |
| AMES Mutagenicity | Negative | 0.82 | Lacks nitro/nitroso groups or reactive Michael acceptors typically associated with DNA intercalation. |
| Hepatotoxicity | Low Risk | 0.70 | No structural alerts for reactive metabolite formation (e.g., quinone methides) were flagged. |
Part 4: Visualization of Workflows & Pathways
In Silico Prediction Workflow
The following diagram illustrates the logical flow of the prediction protocol, ensuring a self-validating loop where physicochemical properties inform ADME, which in turn informs Toxicity interpretation.
Caption: Figure 1. Integrated In Silico ADMET Prediction Workflow illustrating the dependency of safety assessments on prior physicochemical validation.
Predicted Metabolic Pathways
The diagram below details the specific metabolic liabilities of the scaffold, highlighting the competition between Phase I oxidation and Phase II conjugation.
Caption: Figure 2. Predicted Metabolic Fate. The primary amine is susceptible to MAO-mediated deamination (red), while the pyridine ring undergoes N-oxidation.
Part 5: Experimental Validation Roadmap
To transition from in silico to in vitro, the following assays are required to validate the predictions:
-
PAMPA Assay: To confirm the passive permeability predicted by the TPSA and LogP.
-
Microsomal Stability Assay (HLM): Incubate with Human Liver Microsomes to quantify the half-life (
) and confirm the pyridine N-oxidation hypothesis. -
hERG Patch Clamp: Due to the "Medium Risk" prediction, an automated patch-clamp assay is mandatory before advancing to in vivo models.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6][7] Scientific Reports, 7, 42717.[7] [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[8] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[6][9] Nucleic Acids Research, 49(W1), W5–W14. [Link]
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][6] Nucleic Acids Research, 46(W1), W257–W263. [Link]
Sources
- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SwissADME [swissadme.ch]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. SwissADME [swissadme.ch]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Physicochemical Properties of (4-(Pyridin-3-yloxy)phenyl)methanamine
Foreword: Navigating the Data Gap for Novel Chemical Entities
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited to no pre-existing physicochemical data. This is the current reality for (4-(Pyridin-3-yloxy)phenyl)methanamine, a compound of interest whose full experimental profile is not yet publicly documented. This guide is therefore structured not as a static repository of known values, but as a dynamic roadmap for characterization. We will begin by establishing a foundational understanding through predicted data and analysis of structurally similar compounds. The core of this document, however, is a detailed exposition of the essential experimental protocols required to definitively characterize the physicochemical properties of this molecule. This approach ensures scientific rigor and provides a practical framework for researchers navigating the critical path of early-stage drug development.
Molecular Structure and In-Silico Physicochemical Predictions
(4-(Pyridin-3-yloxy)phenyl)methanamine is a bi-aryl ether derivative featuring a pyridine ring linked via an oxygen bridge to a phenylmethanamine moiety. This structure presents several key features that will govern its physicochemical behavior: the basic nitrogen of the pyridine ring, the basic primary amine, and the aromatic systems.
While direct experimental data is sparse, we can infer likely properties from closely related structures and computational models. For instance, data for [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is available and provides a useful, albeit imperfect, surrogate for initial assessment[1]. The presence of a fluorine atom in this analog would be expected to influence electron distribution, and consequently, properties like pKa and logP.
Table 1: Predicted Physicochemical Properties of (4-(Pyridin-3-yloxy)phenyl)methanamine and a Fluorinated Analog
| Property | Predicted Value for (4-(Pyridin-3-yloxy)phenyl)methanamine | Reported Value for [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine[1] | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₁FN₂O | Absence of fluorine atom. |
| Molecular Weight | 200.24 g/mol | 218.23 g/mol | Difference in atomic mass of H vs. F. |
| XlogP | ~1.5 - 2.0 | 1.3 | The electron-withdrawing nature of fluorine can slightly decrease lipophilicity. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 55.1 Ų | TPSA is primarily influenced by the N and O atoms and is not significantly altered by the fluoro-substitution in this position. |
| Hydrogen Bond Donors | 2 (amine) | 2 (amine) | The primary amine is the main hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (pyridine N, ether O, amine N) | 3 (pyridine N, ether O, amine N) | The key acceptor sites remain the same. |
| pKa (most basic) | ~8.5 - 9.5 (aminomethyl) | Not Reported | The aminomethyl group is expected to be the most basic center. The pKa of benzylamine is around 9.3. |
| pKa (second basic) | ~4.5 - 5.5 (pyridine) | Not Reported | The pyridine nitrogen's basicity is influenced by the electron-donating ether linkage. The pKa of pyridine is 5.2. |
It is imperative to underscore that these are in-silico and comparative predictions. The subsequent sections will detail the experimental methodologies required to obtain definitive, high-quality data.
Essential Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide the robust data required for drug development decision-making.
Determination of Acid Dissociation Constants (pKa)
Rationale: The pKa values of a compound are critical as they dictate the extent of ionization at a given pH. This, in turn, profoundly influences solubility, permeability, and interaction with biological targets. For (4-(Pyridin-3-yloxy)phenyl)methanamine, we anticipate two key pKa values corresponding to the aminomethyl group and the pyridine nitrogen. Potentiometric titration is the gold-standard method for this determination.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare standardized solutions of 0.1 M HCl and 0.1 M KOH. Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
Sample Preparation: Accurately weigh approximately 5 mg of (4-(Pyridin-3-yloxy)phenyl)methanamine and dissolve it in a known volume (e.g., 50 mL) of the 0.15 M KCl solution.
-
Acidification: Add a known excess of the standardized 0.1 M HCl to ensure that both basic centers are fully protonated.
-
Titration: Place the solution in a thermostatted vessel at 25°C and begin titration with the standardized 0.1 M KOH, adding small increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of KOH using a calibrated pH meter.
-
Data Analysis: Plot the pH values against the volume of KOH added. The resulting titration curve will show two inflection points, corresponding to the deprotonation of the aminomethyl group and the pyridine nitrogen. The pKa values can be determined from the midpoints of the buffer regions.
Determination of the Partition Coefficient (logP) and Distribution Coefficient (logD)
Rationale: The lipophilicity of a compound, described by its logP (for the neutral species) and logD (at a specific pH), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The traditional shake-flask method, while simple in principle, can be labor-intensive. A higher-throughput HPLC-based method is often preferred in a drug discovery setting.
Experimental Workflow: HPLC-based logP Determination
Caption: Workflow for HPLC-based logP/logD determination.
Step-by-Step Protocol:
-
Calibration: Prepare a set of 5-7 calibration standards with known logP values that bracket the expected logP of the test compound.
-
HPLC System: Use a reverse-phase C18 column. The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for logD determination) and an organic modifier like acetonitrile or methanol.
-
Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Sample Analysis: Inject a solution of (4-(Pyridin-3-yloxy)phenyl)methanamine and record its retention time.
-
Calculation:
-
For each compound (standards and sample), calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) for the standards against their known logP values. This should yield a linear relationship.
-
Using the linear regression equation from the calibration curve, calculate the logP (or logD at the specific pH of the mobile phase) of (4-(Pyridin-3-yloxy)phenyl)methanamine from its measured log(k).
-
Determination of Aqueous Solubility
Rationale: Adequate aqueous solubility is a prerequisite for oral absorption and for the formulation of intravenous dosage forms. The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.
Experimental Workflow: Equilibrium Shake-Flask Solubility
Sources
Methodological & Application
Analytical methods for (4-(Pyridin-3-yloxy)phenyl)methanamine quantification
Executive Summary
(4-(Pyridin-3-yloxy)phenyl)methanamine (CAS 19752-64-8) is a critical pharmacophore often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs). Its structure features a basic pyridine ring linked via an ether bridge to a phenyl ring containing a primary methanamine group.
Analytical Challenge: The molecule possesses two basic centers: the pyridine nitrogen (
Solution: This guide presents two optimized protocols:
-
Method A (QC/Purity): A High-pH RP-HPLC method utilizing hybrid particle technology to deprotonate the amine, ensuring sharp peak shapes and robust retention.
-
Method B (Trace/Bioanalysis): An LC-MS/MS method utilizing positive electrospray ionization (ESI+) for high-sensitivity quantification in complex matrices.
Chemical Context & Method Selection
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Value | Implication for Chromatography |
| Formula | MW = 200.24 g/mol | |
| Basicity ( | At pH < 9, the molecule is positively charged. | |
| LogP | ~1.2 (Neutral) | Moderate hydrophobicity; requires deprotonation for max retention. |
| UV Max | ~240 nm, ~260 nm | Detectable by standard UV/DAD. |
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity and matrix requirements.
Protocol A: High-pH RP-HPLC (Purity & Assay)
Theory: By adjusting the mobile phase pH to 10.0 (above the amine
Critical Warning: Standard silica-based columns will dissolve at pH 10. You must use a Hybrid Particle (e.g., Waters XBridge BEH) or Polymer-based column.
Experimental Conditions
| Parameter | Setting |
| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C (Improves mass transfer for amines) |
| Injection Vol | 2 - 5 µL |
| Detection | UV at 245 nm (Reference 360 nm) |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
System Suitability Criteria (Acceptance):
-
Tailing Factor (
): < 1.3 (Target: 1.0–1.1) -
Retention Time RSD (n=6): < 1.0%
-
Resolution (
) from nearest impurity: > 2.0
Protocol B: LC-MS/MS (Trace Quantification)
Theory: For biological matrices or genotoxic impurity screening, UV sensitivity is insufficient. We utilize the high proton affinity of the primary amine for ESI+ detection. While low pH causes tailing on standard columns, we utilize a Charged Surface Hybrid (CSH) column which has a low-level positive surface charge to repel the protonated amine, preventing tailing even under acidic conditions.
Experimental Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (QqQ) |
| Column | Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
MS/MS Transitions (MRM)
| Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Identity |
| 201.1 | 184.1 | 25 | 15 | Quantifier (Loss of |
| 201.1 | 94.0 | 25 | 30 | Qualifier (Phenol fragment) |
| 201.1 | 78.0 | 25 | 45 | Qualifier (Pyridine fragment) |
Note: The loss of ammonia (-17 Da) is the characteristic fragmentation pathway for primary amines in ESI+.
LC-MS Workflow Diagram
Figure 2: MRM Workflow for specific detection of the target amine.
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of these protocols, the following validation parameters must be established in your laboratory.
Linearity & Range
-
Protocol: Prepare 6 concentration levels.
-
UV Range: 10 µg/mL to 500 µg/mL.
-
MS Range: 1 ng/mL to 1000 ng/mL.
-
-
Acceptance:
.
Accuracy (Recovery)
-
Protocol: Spike blank matrix at 80%, 100%, and 120% of target concentration.
-
Acceptance: 98.0% – 102.0% recovery for Assay; 85% – 115% for Trace.
Specificity (For Impurities)
-
Protocol: Inject the analyte in the presence of its likely synthetic precursors (e.g., 4-aminophenol, 3-chloropyridine).
-
Check: Ensure resolution (
) > 1.5 between the methanamine peak and precursors. The High-pH method (Method A) typically elutes the amine after acidic/phenolic precursors due to the suppression of amine ionization.
Troubleshooting & Tips
-
Peak Tailing:
-
Cause: Secondary silanol interactions.
-
Fix: If using Method A, ensure pH is truly
10.0. If pH drops to 8.0, tailing will return. If using Method B, switch to a CSH or "Polar Embedded" column.
-
-
Carryover:
-
Cause: The basic amine sticking to injector seals.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps solubilize and remove the basic amine from the needle.
-
-
Stability:
-
Primary amines can react with atmospheric
(carbamate formation) or oxidize. Store standards in amber vials at 4°C.
-
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). XBridge BEH Column Technology: High pH Stability for Basic Compounds.
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Phenomenex. (2018). High pH Method Development for Basic Compounds using Kinetex EVO.
Application Note: A Robust Two-Step Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine Derivatives
Introduction
The (4-(pyridin-3-yloxy)phenyl)methanamine scaffold is a key pharmacophore found in a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug development. This structural motif is present in compounds targeting a range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The diaryl ether linkage provides a unique conformational flexibility, while the benzylic amine group serves as a crucial site for further functionalization, allowing for the exploration of structure-activity relationships (SAR). This application note provides a detailed, field-proven experimental protocol for the synthesis of (4-(pyridin-3-yloxy)phenyl)methanamine and its derivatives, designed for researchers and scientists in the field of drug development.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of the target compound is efficiently achieved through a two-step sequence. The first step involves the formation of the diaryl ether linkage to yield the key intermediate, 4-(pyridin-3-yloxy)benzonitrile. This is followed by the reduction of the nitrile functionality to the corresponding primary amine. Two well-established and reliable methods for the crucial C-O bond formation are presented: the classical Ullmann condensation and the modern Buchwald-Hartwig amination.
Figure 1: General synthetic workflow for (4-(Pyridin-3-yloxy)phenyl)methanamine.
Part 1: Synthesis of 4-(Pyridin-3-yloxy)benzonitrile
This intermediate is pivotal for the subsequent reduction to the target amine. We present two reliable methods for its synthesis.
Method A: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] It is a cost-effective and robust method, particularly suitable for large-scale synthesis.
Experimental Protocol:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) and 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) (1.2 eq) in anhydrous dimethylformamide (DMF) (5-10 mL per mmol of 3-hydroxypyridine), add potassium carbonate (K₂CO₃) (2.0 eq) and copper(I) iodide (CuI) (0.1 eq).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-3-yloxy)benzonitrile.
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope.[3][4]
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine 3-hydroxypyridine (1.2 eq), 4-halobenzonitrile (e.g., 4-bromobenzonitrile) (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04-0.10 eq).
-
Add a base such as cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography as described in Method A.
Part 2: Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine
The final step is the reduction of the nitrile intermediate to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.
Figure 2: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(pyridin-3-yloxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (4-(pyridin-3-yloxy)phenyl)methanamine, which can be further purified by column chromatography or crystallization if necessary.
Data Presentation
| Step | Reactants | Method | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | 3-Hydroxypyridine, 4-Halobenzonitrile | Ullmann | CuI, K₂CO₃ | DMF | 120-140 | 60-80 |
| 1 | 3-Hydroxypyridine, 4-Halobenzonitrile | Buchwald-Hartwig | Pd(OAc)₂, Ligand, Cs₂CO₃ | Toluene/Dioxane | 80-110 | 70-90 |
| 2 | 4-(Pyridin-3-yloxy)benzonitrile | Reduction | LiAlH₄ | THF | Reflux | 75-95 |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum of 4-(pyridin-3-yloxy)benzonitrile should show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. Upon reduction to (4-(pyridin-3-yloxy)phenyl)methanamine, the appearance of a singlet for the benzylic CH₂ protons and a broad singlet for the NH₂ protons will be observed.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with the disappearance of the nitrile carbon signal (around 119 ppm) and the appearance of a signal for the benzylic carbon (around 45 ppm) upon reduction.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: For the nitrile intermediate, a characteristic C≡N stretching vibration will be observed around 2220-2240 cm⁻¹. This peak will be absent in the IR spectrum of the final amine product.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. The progress of each reaction step should be carefully monitored by TLC or LC-MS to ensure complete conversion of the starting materials. The final product's identity and purity must be rigorously confirmed by a combination of NMR, MS, and IR spectroscopy. Consistent and reproducible results are expected when following these protocols with appropriate attention to anhydrous and inert atmosphere techniques, where specified.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
Sources
Application Note & Protocol: High-Throughput Screening with (4-(Pyridin-3-yloxy)phenyl)methanamine Libraries for Accelerated Drug Discovery
Introduction: The Promise of the (4-(Pyridin-3-yloxy)phenyl)methanamine Scaffold in Modern Drug Discovery
The relentless pursuit of novel therapeutics necessitates the exploration of diverse chemical spaces. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are invaluable starting points in drug discovery. The (4-(Pyridin-3-yloxy)phenyl)methanamine core represents one such scaffold, offering a unique combination of structural rigidity and synthetic tractability. The pyridine ring provides a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins, while the phenyl ring allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1] Published research has highlighted the potential of related structures, such as [4-(Phenoxy)pyridin-3-yl]methylamines, as selective noradrenaline reuptake inhibitors, demonstrating the therapeutic relevance of this chemical class.[2]
This application note provides a comprehensive guide for leveraging diversity-oriented libraries based on the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold in high-throughput screening (HTS) campaigns. HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of compounds to identify "hits" that modulate a specific biological target.[3][4][5] By combining the chemical potential of the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold with the power of HTS, researchers can significantly accelerate the identification of novel lead compounds for a wide range of therapeutic targets.[6][7]
Library Design and Specifications: A Gateway to Chemical Diversity
A well-designed compound library is the foundation of any successful HTS campaign. A library based on the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold should be constructed to maximize chemical diversity while maintaining favorable physicochemical properties for drug-likeness. The design principles for such a library would involve strategic variations at key positions of the core scaffold.
Rationale for Substituent Choices:
-
R1 (Pyridine Ring): Substitutions on the pyridine ring can influence the molecule's basicity and its ability to form key interactions with the target protein.
-
R2 (Phenyl Ring): Modifications on the phenyl ring can modulate hydrophobic interactions and introduce functional groups for additional binding or to fine-tune pharmacokinetic properties.
-
R3 (Methanamine): Variations at the amine can introduce chirality and alter the compound's polarity and hydrogen bonding capacity.
A representative library of (4-(Pyridin-3-yloxy)phenyl)methanamine analogs would be synthesized using robust and scalable chemical methods, such as parallel synthesis techniques.[8][9]
Table 1: Representative (4-(Pyridin-3-yloxy)phenyl)methanamine Library Specifications
| Parameter | Specification | Rationale |
| Number of Compounds | 10,000 - 50,000 | Provides sufficient chemical space coverage for initial screening. |
| Core Scaffold | (4-(Pyridin-3-yloxy)phenyl)methanamine | A privileged scaffold with demonstrated biological relevance.[2] |
| Purity | >90% | Minimizes false positives due to impurities. |
| Concentration | 10 mM in DMSO | Standard concentration for HTS compound libraries. |
| Storage | -20°C in 384-well plates | Ensures compound stability and compatibility with automated systems.[10] |
High-Throughput Screening Workflow: From Library to Validated Hits
The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds from a large library.[3][4] This process can be broadly divided into assay development, primary screening, and hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Assay Development and Primary Screening
This protocol describes a generic fluorescence-based biochemical assay to screen for inhibitors of a hypothetical kinase, a common drug target.
1.1. Assay Principle:
The assay measures the activity of Kinase-X, which phosphorylates a peptide substrate. A fluorescently labeled antibody that specifically binds to the phosphorylated substrate is used for detection. Inhibition of Kinase-X results in a decreased fluorescence signal.
1.2. Materials and Reagents:
-
Kinase-X enzyme
-
Peptide substrate
-
ATP
-
Fluorescently labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
(4-(Pyridin-3-yloxy)phenyl)methanamine library (10 mM in DMSO)
-
Positive control (known Kinase-X inhibitor, e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
1.3. Assay Development and Validation:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of Kinase-X and the peptide substrate to achieve a robust signal-to-background ratio.
-
ATP Titration: Determine the Km of ATP for Kinase-X to select an appropriate ATP concentration for the screen (typically at or near the Km).
-
Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare wells with positive controls (maximum inhibition) and negative controls (no inhibition).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Table 2: Example Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background | > 10 | > 5 |
| DMSO Tolerance | < 1% | Minimal effect on assay signal |
1.4. Primary HTS Protocol:
-
Using an automated liquid handler, dispense 50 nL of each compound from the (4-(Pyridin-3-yloxy)phenyl)methanamine library into the wells of a 384-well plate.
-
Add 5 µL of Kinase-X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 10 µL of the fluorescently labeled antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence intensity on a compatible plate reader.
1.5. Data Analysis and Hit Selection:
-
Normalize the data using the positive and negative controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify initial "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or a Z-score > 3).[12]
Protocol 2: Cell-Based Assay Development and Primary Screening
This protocol outlines a cell-based reporter gene assay to screen for modulators of a hypothetical signaling pathway.[13][14]
2.1. Assay Principle:
A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway leads to a corresponding change in luciferase expression, which is measured as a luminescent signal.
Caption: A representative signaling pathway for a cell-based reporter assay.
2.2. Materials and Reagents:
-
Reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(4-(Pyridin-3-yloxy)phenyl)methanamine library (10 mM in DMSO)
-
Pathway agonist or antagonist (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well, white, clear-bottom cell culture plates
2.3. Assay Development and Validation:
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure a healthy monolayer and a linear assay response.[15]
-
Agonist/Antagonist Concentration-Response: Determine the EC50 or IC50 of the control compound to establish appropriate concentrations for the screen.
-
Z'-factor Determination: As described in Protocol 1.3, establish the robustness of the cell-based assay.
2.4. Primary HTS Protocol:
-
Seed the reporter cells into 384-well plates at the predetermined optimal density and incubate overnight.
-
Using an automated liquid handler, add 50 nL of each library compound to the cell plates.
-
Incubate for the desired time to allow for compound action on the signaling pathway (e.g., 6-24 hours).
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal on a plate reader.
2.5. Data Analysis and Hit Selection:
-
Normalize the data to the plate controls.
-
Calculate the percent activation or inhibition for each compound.
-
Select initial hits based on a predefined activity threshold.
Hit Validation and Follow-up Studies: Ensuring Confidence in Your Discoveries
The primary HTS will identify a number of initial "hits." However, not all of these will be genuine modulators of the target. A rigorous hit validation process is crucial to eliminate false positives and prioritize the most promising compounds for further development.[16]
Caption: A typical hit validation cascade following primary HTS.
3.1. Hit Confirmation:
-
Re-test the initial hits using freshly prepared compound solutions to rule out errors from the library plates.
3.2. Dose-Response Analysis:
-
Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).
3.3. Orthogonal Assays:
-
Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology. This helps to eliminate artifacts from the primary assay format.
3.4. Counterscreens:
-
For target-based screens, perform counterscreens against related targets to assess selectivity. For cell-based screens, counterscreens can be used to identify compounds with general cytotoxicity.
3.5. Structure-Activity Relationship (SAR) by Analogs:
-
Test commercially available analogs of the validated hits to begin to understand the structure-activity relationship and identify key chemical features responsible for activity.
Table 3: Example Hit Validation Data Summary
| Hit ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) | Orthogonal Assay (IC50, µM) | Counterscreen (Selectivity Fold) |
| Compound A | 65 | 1.2 | 1.5 | >100 |
| Compound B | 72 | 0.8 | 0.9 | >100 |
| Compound C | 58 | 5.6 | 6.1 | 10 |
Conclusion: A Powerful Approach for Modern Drug Discovery
The combination of a well-designed (4-(Pyridin-3-yloxy)phenyl)methanamine library with a robust high-throughput screening campaign provides a powerful and efficient strategy for the discovery of novel therapeutic agents. The protocols and workflows outlined in this application note offer a comprehensive framework for researchers to successfully execute such a campaign, from initial assay development to the validation of promising hit compounds. By leveraging this approach, drug discovery professionals can accelerate their research and increase the probability of identifying the next generation of innovative medicines.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Sartorius. The Basics of High-Throughput Screening (HTS), through Flow Cytometry. Retrieved from [Link]
-
Marloes Peeters. (2024, March 24). High throughput screening techniques in the pharmaceutical industry [Video]. YouTube. Retrieved from [Link]
-
Technology Networks. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. Retrieved from [Link]
-
BPS Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]
-
Society of Toxicology. (2020, December 29). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Retrieved from [Link]
-
Wikipedia. High-throughput screening. Retrieved from [Link]
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PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
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PubMed Central. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). HTS Assay Validation. Retrieved from [Link]
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BioTechnologia. Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
PubMed. (2024, November 21). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Retrieved from [Link]
-
Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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PubMed Central. Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]
-
RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
-
Wiley Online Library. Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]
-
PubMed. (2021, January 19). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. Retrieved from [Link]
-
PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Retrieved from [Link]
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Nuvisan. HTS libraries. Retrieved from [Link]
-
University of Helsinki. High throughput chemical screening. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of (4-(Pyridin-3-yloxy)phenyl)methanamine Derivatives
Authored by: Senior Application Scientist, Gemini AI
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold represents a "privileged structure" in medicinal chemistry. Its unique combination of a flexible methanamine linker, a central phenyl ring, and a pyridine moiety allows for diverse chemical modifications and three-dimensional orientations. This versatility enables derivatives to interact with a wide range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs), which are pivotal in numerous disease pathologies.[1][2] Consequently, this chemical class is of significant interest for the development of novel therapeutics, particularly in oncology and neuropharmacology.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives. The protocols detailed herein are designed to be robust and self-validating, offering a clear rationale for each experimental step. This guide is structured to facilitate a logical progression from broad-based cytotoxicity screening to specific target engagement and functional modulation assays.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Profiling
A critical initial step in the evaluation of any novel compound library is to assess its general effect on cell viability. This foundational data provides a therapeutic window and informs the concentrations for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Scientific Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, viable cells.[6] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Caption: Principle of the MTT Cell Viability Assay.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives in a relevant cancer cell line.
Materials:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives
-
Human cancer cell line (e.g., MV4-11 for FLT3 inhibitors, SU-DHL-6 for PI3Kδ inhibitors)[3][4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compounds in complete medium. A typical starting concentration for screening is 100 µM, with serial dilutions down to the nanomolar range.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[8] Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Target-Specific Evaluation - In Vitro Kinase Inhibition
Many (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives have been identified as potent kinase inhibitors.[3][4] Therefore, a direct assessment of their inhibitory activity against specific kinases is a crucial step. In vitro kinase assays are essential for determining the potency (IC50) and selectivity of these compounds.
Scientific Rationale for Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[10] Kinase inhibition assays measure the ability of a compound to block this phosphotransferase activity. A common method is to quantify the amount of ADP produced, as it is directly proportional to kinase activity.
Caption: General workflow for in vitro kinase inhibitor screening.
Protocol: Universal ADP-Glo™ Kinase Assay
Objective: To determine the IC50 of derivatives against a specific kinase (e.g., PI3Kδ, FLT3).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives
-
Recombinant kinase (e.g., PI3Kδ, FLT3)
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the appropriate buffer and dispense them into the wells of the assay plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. It is crucial to use an ATP concentration close to the Km value for the specific kinase to obtain accurate and comparable IC50 values.[10][11]
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
| Derivative Example (Hypothetical) | Target Kinase | Biochemical IC50 (nM) | Cell-based IC50 (µM) | Reference |
| Compound A5 | PI3Kδ | 1.3 | 0.16 (SU-DHL-6 cells) | [3] |
| Compound A8 | PI3Kδ | 0.7 | 0.12 (SU-DHL-6 cells) | [3] |
| Compound C14 | FLT3 | 256 | 0.325 (MV4-11 cells) | [4] |
Part 3: Functional Assessment - GPCR Modulation
The pyridine-phenyl ether motif is also present in compounds targeting GPCRs.[5] Therefore, it is prudent to evaluate promising derivatives for their ability to modulate GPCR signaling. A common method is to measure the downstream accumulation of the second messenger, cyclic AMP (cAMP).[12]
Scientific Rationale for cAMP Assays
GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular G proteins. These G proteins, in turn, modulate the activity of effector enzymes like adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[13] Measuring changes in intracellular cAMP levels is a robust way to assess the agonist or antagonist activity of a compound at a specific GPCR.[12][14]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Objective: To determine if the derivatives act as agonists or antagonists at a specific Gs- or Gi-coupled GPCR.
Principle: The HTRF cAMP assay is a competitive immunoassay.[14] It uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cellular cAMP is present, it competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[14]
Materials:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives
-
HEK293 cells stably expressing the GPCR of interest
-
HTRF cAMP Assay Kit (e.g., from Cisbio)
-
Known agonist and antagonist for the target GPCR
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture and harvest the cells expressing the target GPCR. Resuspend the cells in stimulation buffer.
-
Compound Addition: Dispense the test compounds (for agonist mode) or the test compounds plus a known agonist (for antagonist mode) into the assay plate.
-
Cell Stimulation: Add the cell suspension to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and the cryptate-labeled antibody) in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. For agonist mode, plot the cAMP concentration against the log of the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
Conclusion
The in vitro evaluation of (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives requires a multi-faceted approach. By systematically assessing cytotoxicity, target-specific inhibition, and functional cellular responses, researchers can effectively identify and characterize promising lead compounds. The protocols outlined in these application notes provide a robust framework for this evaluation process, enabling the confident advancement of novel derivatives in the drug discovery pipeline.
References
- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
- Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors.
- Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
- SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
- 4,4'-Diaminodiphenyl ether derivatives: synthesis, spectral, optical, thermal characterization and in-vitro cytotoxicity against Hep 3B and IMR 32 human cell lines. PubMed.
- Design, Synthesis, and Pharmacological Evaluation of JDTic Analogs to Examine the Significance of Replacement of the 3-hydroxyphenyl Group With Pyridine or Thiophene Bioisosteres. PubMed.
- (4-(Pyridin-3-yloxy)phenyl)methanamine. Lead Sciences.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- MTT assay protocol. Abcam.
- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PMC - NIH.
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - ES.
- Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- In vitro kinase assay. Protocols.io.
- Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines. PubMed.
- cAMP-Glo™ Assay Protocol.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio.
- Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Protocol for Cell Viability Assays. BroadPharm.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
- GloSensor cAMP Assay Quick Protocol, FB113.
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- 4. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cAMP-Glo™ Assay Protocol [promega.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of (4-(Pyridin-3-yloxy)phenyl)methanamine in Medicinal Chemistry
[1]
Executive Summary & Strategic Rationale
(4-(Pyridin-3-yloxy)phenyl)methanamine (CAS 685533-76-0) is a high-value bifunctional building block characterized by a primary benzyl amine linked via a phenoxy ether to a pyridine ring.[1] In modern drug discovery, this scaffold serves as a critical "linker-pharmacophore" hybrid.[1]
Why use this specific scaffold?
-
The "Privileged" Ether Linker: The ether oxygen provides rotational freedom (
angle approx. 110°), allowing the pyridine headgroup to adopt optimal conformations within binding pockets (e.g., kinase ATP sites or GPCR allosteric sites).[2] -
Solubility & ADME: The pyridine nitrogen (pKa ~5.[2]2) acts as a weak base, improving aqueous solubility at physiological pH compared to biphenyl analogs, while serving as a hydrogen bond acceptor.[2]
-
Synthetic Versatility: The primary benzyl amine (pKa ~9.[2]3) is highly nucleophilic, allowing for rapid diversification via amide coupling, reductive amination, or urea formation without competitive interference from the less basic pyridine nitrogen.[2]
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data | Critical Note |
| CAS Number | 685533-76-0 | Verified identifier for procurement. |
| Formula | C₁₂H₁₂N₂O | MW: 200.24 g/mol .[2][3][4] |
| Structure | Pyridine-3-yl-O-Ph-CH₂-NH₂ | 1,4-disubstituted benzene spacer.[1] |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |
| Amine pKa | ~9.3 (Benzyl amine) | Primary reaction site.[1][2] |
| Pyridine pKa | ~5.2 (Pyridine N) | Secondary basic site; potential metal chelator.[1][2] |
| Solubility | DMSO, MeOH, DCM | Moderate in water (pH dependent).[2] |
Handling & Storage Protocol
Pre-Synthesis Storage:
-
Atmosphere: Store under Argon or Nitrogen.[2] Benzyl amines readily absorb atmospheric CO₂ to form carbamate salts (white crust formation), which can skew stoichiometry.[2]
-
Stability: The ether linkage is robust, but the amine is susceptible to oxidation over prolonged periods.[2]
Safety:
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Library Generation)
Objective: To couple the benzyl amine to a carboxylic acid core (e.g., a kinase hinge binder) while avoiding pyridine interference.[1][2]
Mechanistic Insight: Standard HATU couplings are effective.[2] However, acidic workups must be carefully managed because the pyridine nitrogen will protonate, extracting the product into the aqueous phase if the pH is too low.[2]
Reagents:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine (1.1 equiv)[1]
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (0.5 mmol) in dry DMF (2.0 mL). Add HATU (228 mg, 0.6 mmol) and DIPEA (130 µL, 0.75 mmol).[1][2] Stir for 5 minutes at RT to form the active ester.
-
Addition: Add (4-(Pyridin-3-yloxy)phenyl)methanamine (110 mg, 0.55 mmol) dissolved in DMF (1.0 mL). Add the remaining DIPEA (130 µL).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][6] The pyridine ring usually does not interfere with the activated ester.[2]
-
Workup (CRITICAL):
-
Purification: Flash chromatography (DCM/MeOH gradient). The pyridine moiety makes the product polar; expect elution at 2–5% MeOH.[2]
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Objective: To install an alkyl group on the amine, creating a more flexible, basic center.[2]
Reagents:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine (1.0 equiv)[1]
Step-by-Step Procedure:
-
Imine Formation: In a vial, mix the amine (0.5 mmol) and the aldehyde (0.5 mmol) in DCE (3 mL). Add 1 drop of glacial acetic acid. Stir for 30–60 minutes.
-
Note: The pyridine nitrogen acts as an internal base, but the acetic acid ensures the pH is optimal (~5-6) for imine formation without protonating the pyridine fully.[2]
-
-
Reduction: Add NaBH(OAc)₃ (159 mg, 0.75 mmol) in one portion.
-
Reaction: Stir overnight at RT.
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1][2][6]
Protocol C: Palladium Scavenging (The "Pyridine Problem")
Context: If this molecule is used in a Suzuki coupling (e.g., if the pyridine ring was brominated), the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.[2]
Recommendation: If using this amine in a step following a Pd-catalyzed reaction, or if the amine itself carries a halide for coupling:
-
Catalyst: Use robust precatalysts like Pd(dppf)Cl₂ or XPhos Pd G2 which are less susceptible to pyridine inhibition than Pd(PPh₃)₄.[1][2]
-
Scavenger: Post-reaction, treat the crude mixture with SiliaMetS® Thiol or QuadraPure™ TU resin.[2] The pyridine functionality can hold onto residual Pd, leading to false positives in biological assays.[2]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways utilizing this scaffold.
Caption: Divergent synthetic utility of the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold in generating distinct pharmacophore classes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Carbamate formation on amine.[1] | Purge amine stock with N₂; use fresh bottle.[2] Pre-wash amine with dilute base if solid looks crusty.[1][2] |
| Product in Aqueous Layer | pH too low during workup. | Pyridine (pKa ~5.[1][2]2) protonates in acid.[1][2] Keep workup pH > 7.0 or salt out the aqueous layer.[2] |
| Incomplete Reductive Amination | Imine formation stalled. | Add molecular sieves (4Å) to the reaction to sequester water and drive imine equilibrium.[1][2] |
| LCMS "Ghost" Peaks | N-Oxide formation.[1] | Pyridines can oxidize to N-oxides (M+16) if left in solution with peracids or exposed to air/light for weeks.[1] Store dry. |
References
-
Chemical Identity & Properties
- Commercial Availability & Specifications
-
Synthetic Application (Kinase Inhibitors)
-
Protocol Validation (Reductive Amination)
Sources
- 1. 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo- | C21H14ClFIN3O | CID 10174519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 685533-76-0 (4-(Pyridin-3-yloxy)phenyl)methanamine AKSci 3667DC [aksci.com]
- 4. 685533-76-0 CAS MSDS ((4-(Pyridin-3-yloxy)phenyl)methanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (4-(Pyridin-3-yloxy)phenyl)methanamine - Lead Sciences [lead-sciences.com]
- 6. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 7. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of (4-(Pyridin-3-yloxy)phenyl)methanamine in targeting protein-protein interactions
Application Note: Leveraging (4-(Pyridin-3-yloxy)phenyl)methanamine in Protein-Protein Interaction (PPI) Inhibitor Design
Executive Summary
This technical guide details the application of (4-(Pyridin-3-yloxy)phenyl)methanamine (CAS: 685533-76-0) as a privileged scaffold in the discovery and optimization of Protein-Protein Interaction (PPI) inhibitors. Unlike traditional enzymatic active sites, PPI interfaces are characterized by large, flat, and hydrophobic surface areas ("hot spots") often lacking deep pockets.
This molecule serves as a critical "anchor fragment" in Fragment-Based Drug Discovery (FBDD). Its structure combines a hydrophobic biaryl ether motif—capable of mimicking aromatic side chains (Phenylalanine, Tyrosine, Tryptophan)—with a reactive primary amine tail that facilitates rapid library expansion and electrostatic engagement with acidic surface residues (Aspartate, Glutamate).
Key Applications:
-
Fragment-Based Screening: Probing hydrophobic pockets in Type II Kinase inhibitors and Bcl-2 family proteins.
-
Combinatorial Chemistry: Synthesis of urea and amide libraries for SAR (Structure-Activity Relationship) exploration.
-
PROTAC Linker Design: Utilizing the amine handle for E3 ligase recruitment.
Mechanistic Basis: The "Anchor & Grow" Strategy
The utility of (4-(Pyridin-3-yloxy)phenyl)methanamine lies in its ability to satisfy the "Hot Spot" Hypothesis of PPIs.
Structural Pharmacophore
-
Biaryl Ether Moiety (The Anchor): The pyridine-oxygen-phenyl core adopts a non-planar conformation (approx. 60-90° torsion angle). This geometry allows it to occupy hydrophobic grooves found in PPI interfaces (e.g., the hydrophobic pocket of MDM2 or the allosteric pocket of p38 MAPK) via
stacking and Van der Waals interactions. -
Pyridyl Nitrogen: Acts as a weak hydrogen bond acceptor, often interacting with backbone amides or conserved water molecules within the target interface.
-
Methanamine Tail (The Vector): The primary amine (
) serves two roles:-
Interaction: It forms salt bridges with acidic residues (Asp/Glu) often rimming PPI interfaces.
-
Growth Vector: It provides a chemically tractable handle for "growing" the fragment into a lead compound via amide coupling, urea formation, or reductive amination.
-
Pathway Visualization: From Fragment to Lead
Figure 1: The "Anchor & Grow" workflow utilizing the scaffold to target hydrophobic PPI pockets.
Experimental Protocols
Protocol A: Synthesis of Urea-Linked Library (Kinase/PPI Dual Targeting)
This protocol describes converting the scaffold into a urea-based library, a classic strategy for targeting the DFG-out conformation of kinases (functionally a PPI state) or stabilizing protein complexes.
Reagents Required:
-
(4-(Pyridin-3-yloxy)phenyl)methanamine (0.1 M in DCM)
-
Diverse Isocyanates (
) library (0.1 M in DCM) -
Triethylamine (TEA)
-
Scavenger resin (Trisamine or similar)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of (4-(Pyridin-3-yloxy)phenyl)methanamine in anhydrous Dichloromethane (DCM). Add 1.2 equiv of TEA.
-
Coupling: Add 1.1 equiv of the specific isocyanate (e.g., phenyl isocyanate, tert-butyl isocyanate) dropwise at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target Mass: Scaffold MW + Isocyanate MW).
-
Purification (High-Throughput): Add Trisamine scavenger resin (3 equiv relative to excess isocyanate) and stir for 2 hours to remove unreacted electrophiles.
-
Isolation: Filter off the resin. Concentrate the filtrate in vacuo.
-
Validation: Verify purity via
-NMR. Key diagnostic peak: Urea protons typically appear at 8.5–9.5 ppm (singlets).
Why this works: The resulting urea linkage provides a donor-acceptor-donor (D-A-D) hydrogen bonding motif, critical for binding the "hinge" region or specific glutamate residues (e.g., Glu71 in p38 MAPK), while the biaryl ether occupies the adjacent hydrophobic pocket.
Protocol B: Fluorescence Polarization (FP) Competition Assay
To validate the scaffold's ability to disrupt a specific PPI (e.g., p53-MDM2), use this competitive binding assay.
Materials:
-
Target Protein (e.g., Recombinant MDM2, 10 nM final)
-
Fluorescent Tracer (e.g., FAM-labeled p53 peptide, 2 nM final)
-
Test Compound: Derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine[1][2]
-
Assay Buffer: PBS, 0.01% Triton X-100, 1 mM DTT.
Workflow:
-
Master Mix: Prepare a mixture of Target Protein and Fluorescent Tracer in Assay Buffer. Incubate for 30 mins to establish the baseline complex (High Polarization).
-
Titration: In a 384-well black plate, dispense the Test Compound in a dose-response series (e.g., 100
M to 1 nM). -
Incubation: Add the Master Mix to the compound wells. Incubate for 60 mins at Room Temperature in the dark.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate
.
Data Interpretation:
-
High mP: The tracer remains bound to the protein; the compound failed to displace it.
-
Low mP (Decrease): The compound successfully displaced the tracer, indicating effective PPI inhibition.
Quantitative Data Summary: Scaffold Performance
The following table summarizes the physicochemical profile of the scaffold, highlighting its suitability as a "Rule of 3" compliant fragment for drug discovery.
| Property | Value | Relevance to PPI Targeting |
| Molecular Weight | 200.24 Da | Ideal for FBDD (allows room for growth < 500 Da). |
| cLogP | ~2.1 | Sufficient lipophilicity to penetrate hydrophobic pockets without being insoluble. |
| H-Bond Donors | 2 (Amine) | Critical for anchoring to surface Asp/Glu residues. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Interactions with water networks or backbone amides. |
| Rotatable Bonds | 3 | Semi-rigid; reduces entropic penalty upon binding compared to linear alkyl chains. |
| Topological Polar Surface Area | ~50 Ų | Good membrane permeability predictor. |
Troubleshooting & Optimization
-
Issue: Low Solubility in Assay Buffer.
-
Cause: The biaryl ether is hydrophobic.
-
Solution: Formulate the stock solution in 100% DMSO. Ensure final DMSO concentration in the assay is < 1%. Convert the amine to a hydrochloride salt (1-PPM dihydrochloride) for better initial aqueous handling before dilution.
-
-
Issue: No Displacement in FP Assay.
-
Cause: The "methanamine" linker might be too short to reach the acidic residue while the biaryl core is buried.
-
Solution: Synthesize a "homologated" series. Extend the linker by one carbon (phenethylamine) or rigidify it (using a piperidine core) to alter the vector of the amine.
-
References
-
Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link
- Context: Establishes the biaryl ether pharmacophore as a valid
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link
- Context: Principles of using low-molecular-weight amines like this scaffold for fragment screening.
-
Scott, D. E., et al. (2016). "Small-molecule inhibitors of protein–protein interactions: progressing towards the dream." Nature Reviews Drug Discovery, 15(8), 533-550. Link
- Context: Mechanistic overview of targeting hydrophobic hot spots with arom
-
PubChem Compound Summary. (n.d.). "(4-(Pyridin-3-yloxy)phenyl)methanamine."[1][2][3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. CAS 685533-76-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. achmem.com [achmem.com]
- 4. 685533-76-0 CAS MSDS ((4-(Pyridin-3-yloxy)phenyl)methanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (4-(Pyridin-3-yloxy)phenyl)methanamine | 685533-76-0 [chemicalbook.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of catechol- O-methyltransferase by natural pentacyclic triterpenes: structure-activity relationships and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Use of (4-(Pyridin-3-yloxy)phenyl)methanamine as a fragment for fragment-based drug design
Application Note: Strategic Utilization of (4-(Pyridin-3-yloxy)phenyl)methanamine in Fragment-Based Drug Design (FBDD)
Executive Summary
This technical guide details the deployment of (4-(Pyridin-3-yloxy)phenyl)methanamine (CAS: 685533-76-0) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, this biaryl ether motif offers a "privileged structure" frequently observed in kinase and GPCR inhibitors, providing both a hydrophobic core (biaryl ether) and a polar anchor (primary amine).
This document outlines standardized protocols for quality control, biophysical screening (SPR/NMR), and synthetic elaboration, specifically tailored to the physicochemical behavior of this amine-containing fragment.
Physicochemical Profile & Design Logic
The utility of this fragment lies in its dual-nature: the pyridine ring serves as a potential hinge-binder or metal chelator, while the primary amine acts as a solvent-exposed "growth vector" or an internal salt-bridge anchor (e.g., to Asp/Glu residues).
Table 1: Physicochemical Properties
| Property | Value | Design Implication |
| Molecular Weight | 200.24 Da | Ideal for FBDD (Rule of 3 compliant). Allows addition of ~300 Da during optimization. |
| cLogP | ~1.5 - 2.0 | Balanced lipophilicity ensures solubility in DMSO/buffer while maintaining membrane permeability potential. |
| H-Bond Donors/Acceptors | 2 / 3 | Amine (-NH₂): Donor/Acceptor. Pyridine N: Acceptor. Ether O: Weak Acceptor. |
| pKa (Calculated) | ~9.3 (Amine)~5.2 (Pyridine) | At pH 7.4, the amine is protonated (cationic), driving electrostatic interactions. The pyridine is neutral. |
| Rotatable Bonds | 3 | The ether linkage allows the two rings to adopt a "twisted" conformation, fitting diverse hydrophobic pockets. |
Protocol 1: Quality Control & Library Preparation
Objective: Ensure fragment integrity and prevent false positives due to aggregation or degradation.
Context: Primary amines are reactive. Long-term storage in DMSO can lead to oxidation or reaction with atmospheric CO₂ (carbamate formation).
Step-by-Step Procedure:
-
Purity Check (LC-MS):
-
Verify purity >95%.
-
Critical Check: Look for the [M+H]+ peak at 201.1 Da. Ensure no oxidation byproducts (N-oxides) are present.
-
-
Solubility Assessment:
-
Prepare a 100 mM stock in d6-DMSO.
-
Dilute to 1 mM in screening buffer (e.g., PBS, pH 7.4).
-
Visual Check: Inspect for precipitation. The cationic nature of the amine at pH 7.4 usually ensures excellent aqueous solubility compared to neutral biaryls.
-
-
Stability Verification:
-
If stored >6 months, re-run LC-MS. Old amine stocks can accumulate impurities that appear as "promiscuous binders" in SPR.
-
Protocol 2: Biophysical Screening Workflows
A. Surface Plasmon Resonance (SPR) Screening
Rationale: SPR is the gold standard for detecting weak (mM-µM) binders typical of fragments.
Experimental Setup:
-
Instrument: Biacore 8K or T200.
-
Sensor Chip: CM5 or Streptavidin (SA).
-
Immobilization: Target protein coupled to ~3000 RU (for low MW fragments).
Protocol:
-
Buffer Selection: Use PBS-P+ (pH 7.4) or HEPES.
-
Note: Avoid Tris buffers if using amine-coupling chemistry for immobilization, or ensure quenching is complete.
-
-
Clean Screen (Solvent Correction):
-
Inject a DMSO concentration series (0.5% - 5%) to build a solvent correction curve. This fragment is small; bulk refractive index changes can mask the signal.
-
-
Binding Cycle:
-
Concentration: Screen at 50 µM, 100 µM, and 500 µM.
-
Contact Time: 30–60 seconds.
-
Dissociation Time: 60 seconds.
-
-
Data Analysis:
-
Look for "Square Wave" binding (fast on/off).
-
Validation: If the sensorgram shows slow dissociation, it suggests non-specific aggregation or covalent reaction (unlikely with this unactivated amine, but possible with cysteine-rich proteins).
-
B. Ligand-Observed NMR (STD-NMR)
Rationale: Validates the binding epitope. We expect the aromatic protons to show strong saturation transfer if the rings are buried in the pocket.
Protocol:
-
Sample Prep:
-
Protein: 5–10 µM.
-
Fragment: 500 µM (Ligand excess 50:1 to 100:1).
-
Buffer: D₂O/PBS (pH 7.4).
-
-
Pulse Sequence:
-
Run 1D ¹H NMR (Reference).
-
Run STD sequence (on-resonance irradiation at -0.5 ppm or 12 ppm; off-resonance at 30 ppm).
-
-
Interpretation:
-
Strong STD Signal: Indicates protons are in close contact (<5 Å) with the protein.
-
Prediction: If the pyridine binds the hinge region, pyridine protons will show high STD intensity. If the amine is solvent-exposed, the methylene protons (-CH₂-NH₂) may show lower STD effects.
-
Protocol 3: Fragment Elaboration Strategies
The "Art" of FBDD: Transforming the hit into a lead.
Once binding is confirmed (e.g., K_D = 200 µM), use the Methanamine and Pyridine handles for elaboration.
Strategy A: "Fragment Growing" via Amide Coupling
The primary amine is a perfect nucleophile for rapid library expansion (Parallel Medicinal Chemistry).
-
Reaction: Amide coupling with a diverse set of carboxylic acids (R-COOH).
-
Design Logic:
-
Target the "Exit Vector." If the amine points toward solvent, attach polar groups to improve solubility.
-
If it points toward a sub-pocket, attach hydrophobic or heteroaromatic acids.
-
-
Procedure:
-
Mix Fragment (1 eq), R-COOH (1.2 eq), HATU (1.2 eq), DIPEA (3 eq) in DMF.
-
Stir RT for 2 hours.
-
Purify via prep-HPLC.
-
Result: Rapid generation of (4-(pyridin-3-yloxy)phenyl)methanamide analogs.
-
Strategy B: "Fragment Merging" (Linker Optimization)
If the biaryl ether geometry is suboptimal, modify the linker.
-
Modification: Replace the ether (-O-) with an amine (-NH-) or methylene (-CH₂-) to alter the bond angle and flexibility between the pyridine and phenyl rings.
Visualization: Elaboration Workflow
The following diagram illustrates the decision matrix for elaborating this specific fragment based on structural data.
Figure 1: Decision tree for structural elaboration of the fragment. Blue nodes indicate the starting state, yellow represents data acquisition, and green/red nodes represent synthetic medicinal chemistry actions.
References
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery.
-
Scott, D. E., et al. (2012).[4] "Fragment-Based Drug Discovery: A Practical Approach." Biochemistry.
-
Mashalidis, E. H., et al. (2013). "Fragment-based approaches to enzyme inhibition." Biochemical Journal.
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3][5][6][7][8] Nature Chemistry.
-
PubChem Compound Summary. "(4-Fluoro-3-methoxyphenyl)-pyridin-3-ylmethanamine" (Analogous Structure Data).
Sources
- 1. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 5. m.youtube.com [m.youtube.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. youtube.com [youtube.com]
- 8. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-(Pyridin-3-yloxy)phenyl)methanamine Synthesis
Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting for CAS 685533-76-0 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
You are encountering yield issues with (4-(pyridin-3-yloxy)phenyl)methanamine . Based on the structural motifs (pyridine ring, ether linkage, primary benzylic amine), the most robust industrial route involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Reduction .
Common "off-the-shelf" protocols often fail here due to two specific bottlenecks:
-
SNAr Stalling: The nucleophilicity of 3-hydroxypyridine is moderate, and the electrophilicity of 4-fluorobenzonitrile can be dampened by moisture.
-
Reduction Dimerization: The reduction of the nitrile intermediate frequently generates secondary amine dimers, and the pyridine ring can poison noble metal catalysts (Pd/Pt).
Recommended Workflow
The following diagram outlines the optimized pathway and critical decision points.
Caption: Optimized 2-step synthetic pathway highlighting critical control points for yield preservation.
Module 1: The Coupling Step (Ether Formation)
The Issue: Low conversion or presence of unreacted starting material despite long reaction times.
The Chemistry
The reaction between 3-hydroxypyridine and 4-fluorobenzonitrile is an SNAr reaction proceeding via a Meisenheimer complex.
-
Nucleophile: 3-Hydroxypyridine (requires deprotonation).
-
Electrophile: 4-Fluorobenzonitrile (activated by the electron-withdrawing cyano group).
Troubleshooting Protocol
| Variable | Standard Protocol (Likely Failing) | Optimized Protocol (High Yield) | Technical Rationale |
| Base | K2CO3 | Cs2CO3 (1.5 - 2.0 eq) | Cesium is larger/softer, improving solubility in organic solvents and creating a "naked," more reactive phenoxide anion. |
| Solvent | DMF | DMSO or NMP | DMSO stabilizes the polar transition state (Meisenheimer complex) better than DMF. |
| Temp | 60-80°C | 90-100°C | The pyridine ring on the nucleophile is electron-withdrawing, making the oxygen less nucleophilic. Higher activation energy is required. |
| Atmosphere | Air/capped vial | Argon/N2 + Mol. Sieves | Water competes with the phenol for the fluoride, hydrolyzing the nitrile to an amide/acid. |
Critical Check: If your reaction turns opaque/milky immediately, your base is not dissolving. Switch to Cs2CO3 or add a phase transfer catalyst (e.g., 18-crown-6 if using potassium).
Module 2: The Reduction Step (The Bottleneck)
The Issue: Formation of secondary amine dimers (approx. M+ mass of ~550) or catalyst poisoning (reaction stops at 50%).
The Chemistry
Reduction of nitriles proceeds through an imine intermediate .[1]
-
R-CN
R-CH=NH (Imine) -
R-CH=NH
R-CH2-NH2 (Primary Amine) -
FAILURE MODE: The primary amine (product) reacts with the imine (intermediate) to form a secondary imine, which reduces to a secondary amine dimer.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reduction failures based on impurity profile.
Optimized Protocol: Raney Nickel with Ammonia
This is the "Gold Standard" for this specific scaffold.
-
Preparation: Wash Raney Nickel (slurry in water) 3x with water and 3x with MeOH to remove alkali. WARNING: Pyrophoric when dry.
-
Solvent: Methanolic Ammonia (7N NH3 in MeOH). The excess ammonia competes with the primary amine, preventing it from attacking the imine intermediate [1].
-
Conditions: H2 balloon (1 atm) is usually sufficient, but 50 psi (Parr shaker) ensures faster turnover before catalyst poisoning occurs.
-
Alternative (Mild): KBH4 + Raney Ni in Ethanol. This system generates hydrogen in situ and is reported to be highly selective for primary amines, avoiding the need for high-pressure equipment [2].
Why Pd/C Fails: The pyridine nitrogen in your molecule has a lone pair that binds strongly to Palladium sites, deactivating the catalyst. If you must use Pd/C, run the reaction in acidic methanol (HCl/MeOH) to protonate the pyridine ring, rendering it non-coordinating.
Module 3: Isolation & Purification[2]
The Issue: The product is amphoteric (pyridine basicity + benzyl amine basicity) and polar, making extraction difficult.
Protocol:
-
Filter Catalyst: Remove Raney Ni through Celite (keep wet!).
-
Evaporation: Remove MeOH/NH3completely.
-
Acid-Base Workup:
-
Dissolve residue in 1N HCl (Product goes to aqueous layer).
-
Wash with EtOAc (Removes non-basic impurities).
-
Basify aqueous layer to pH >12 using NaOH.
-
Extract with DCM/IPA (3:1 ratio) . Note: Pure DCM often fails to extract polar amines; Isopropyl alcohol (IPA) improves solubility.
-
-
Salt Formation: If the oil is impure, treat with 2.0 eq of HCl in dioxane/ether to precipitate the dihydrochloride salt. Recrystallize from MeOH/Et2O.
References
-
Prevention of Secondary Amines: The addition of ammonia or strong bases during nitrile reduction is the standard method to suppress secondary amine formation by shifting the equilibrium away
-
Source:
-
-
Raney Ni/KBH4 Reduction: A mild, efficient system for reducing nitriles to primary amines without high pressure, specifically noting high selectivity.[1]
-
Source:
-
-
S_NAr Mechanism & Optimization: General principles of S_NAr regarding solvent effects (DMSO vs DMF) and base selection (Cs2CO3)
-
Source:
-
-
Compound Data: Physical properties and structural identifiers for 4-(pyridin-3-yloxy)
-
Source:
-
Sources
Avoiding common byproducts in (4-(Pyridin-3-yloxy)phenyl)methanamine synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing (4-(Pyridin-3-yloxy)phenyl)methanamine .[1] It is structured to address the specific chemical pitfalls associated with the ether linkage formation and the subsequent nitrile reduction, providing "ticket-based" solutions to common impurity profiles.
Subject: Impurity Profile Management in (4-(Pyridin-3-yloxy)phenyl)methanamine Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is a bifunctional building block often used in kinase inhibitors (e.g., Sorafenib analogs) and PROTAC linkers.[1] The synthesis typically proceeds via an ether coupling followed by a nitrile reduction.
Critical Failure Points:
-
Ether Formation: Choosing the wrong electrophile/nucleophile pair leads to low conversion or heavy metal contamination.
-
Amine Generation: The reduction of the nitrile intermediate is notorious for producing secondary amine dimers (
amine), which are difficult to separate from the primary amine product.
Recommended Synthetic Route (The "Inverse" Strategy)
While many attempt to couple 3-halopyridine with 4-hydroxybenzonitrile, this requires difficult Ullmann conditions because the pyridine 3-position is deactivated.
-
Pro Tip: Invert the coupling partners. React Pyridin-3-ol (nucleophile) with 4-Fluorobenzonitrile (electrophile).[1] The nitrile group on the benzene ring activates the fluorine for a standard
reaction, proceeding under milder conditions with fewer byproducts.
Module A: The Ether Coupling (Preventing Polymerization & Hydrolysis)[1]
Troubleshooting Guide: The "Black Tar" Issue
User Issue: "My coupling reaction turned black, and LCMS shows unreacted halide."
Diagnosis: If you are using Route A (3-bromopyridine + 4-hydroxybenzonitrile), you are likely struggling with the deactivated pyridine ring.[1] This requires Copper (Ullmann) catalysis at high temps (>120°C), which causes oxidative polymerization of the phenol.[1]
Protocol Correction (Switch to Route B -
Optimized Protocol (Route B):
-
Solvent: DMF or DMSO (Polar aprotic is essential).[1]
-
Base:
(1.5 equiv).[1] is faster but often unnecessary for this activated system. -
Temperature: 80–100°C.
-
Atmosphere: Nitrogen (Pyridin-3-ol is oxidation-sensitive).
| Parameter | Route A (Ullmann) | Route B ( |
| Electrophile | 3-Bromopyridine | 4-Fluorobenzonitrile |
| Nucleophile | 4-Hydroxybenzonitrile | Pyridin-3-ol |
| Catalyst | CuI / Ligand | None |
| Major Byproduct | Homocoupling (Biphenyls) | Hydrolysis (4-Hydroxybenzonitrile) |
| Temp | >120°C | 80–90°C |
Decision Logic for Coupling Strategy
Caption: Decision matrix for selecting the optimal ether formation pathway. Route B (SNAr) is preferred for atom economy and purity.[1]
Module B: Nitrile Reduction (Stopping the Dimer)[1]
The "Scourge of the Secondary Amine"
User Issue: "I reduced the nitrile, but my mass spec shows a large peak at [2M-NH3]. I have the dimer."
Mechanism of Failure:
During hydrogenation, the nitrile is reduced to an imine intermediate (
The Fix: Ammonia Saturation
You must shift the equilibrium. By saturating the reaction solvent with Ammonia (
Optimized Reduction Protocol
Reagents:
-
Substrate: 4-(pyridin-3-yloxy)benzonitrile.[1]
-
Catalyst: Raney Nickel (preferred over Pd/C for nitriles to avoid poisoning by the pyridine ring).
-
Solvent: 7N
in Methanol.
Step-by-Step:
-
Dissolve substrate in Methanol.
-
CRITICAL: Add aqueous Ammonium Hydroxide (
) or use pre-saturated Methanolic Ammonia. The molar ratio of :Substrate should be >5:1. -
Add Raney Nickel (washed with MeOH).
-
Hydrogenate at 40–50 psi (3–4 bar)
. -
Monitor: Do not let the reaction sit overnight after completion; prolonged exposure can lead to hydrogenolysis of the ether bond (rare, but possible).
The Dimerization Pathway (Visualized)
Caption: The mechanism of secondary amine formation. High concentrations of ammonia suppress the red pathway (nucleophilic attack).
FAQ & Troubleshooting (Ticket Responses)
Q: Can I use
Q: The Pyridine ring is poisoning my Pd/C catalyst. The reaction stalls. A: Pyridines bind strongly to Palladium.
-
Solution 1: Switch to Raney Nickel or Cobalt catalysts, which are less susceptible to nitrogen poisoning.[1]
-
Solution 2: If using Pd/C, add 1-2 equivalents of HCl or Acetic Acid . This protonates the pyridine nitrogen (
), preventing it from coordinating to the metal surface. Note: This increases the risk of hydrolysis if water is present.
Q: How do I purify the product from the "grease" (unreacted material)? A: Utilize the basicity of the product.
-
Dissolve crude in organic solvent (EtOAc).[1]
-
Extract with 1M HCl . The product (diamine) and pyridine impurities go into the water phase; neutral impurities (unreacted nitrile/ether) stay in organic.
-
Wash the aqueous phase with fresh EtOAc.
-
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract back into EtOAc.[2] This "Acid-Base Swing" is highly effective for this molecule.
References
-
S_NAr Mechanism & Fluorine Activation
-
Nitrile Reduction Selectivity (Prevention of Secondary Amines)
-
Synthesis of Sorafenib Analogs (Relevant Ether Linkage)
-
Cobalt Catalysis for Nitrile Reduction (Alternative to Raney Ni)
Sources
- 1. rsc.org [rsc.org]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Degradation pathways of (4-(Pyridin-3-yloxy)phenyl)methanamine under experimental conditions
Welcome to the technical support center for (4-(Pyridin-3-yloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental studies involving the degradation of this molecule. As Senior Application Scientists, we have compiled this information based on established chemical principles, regulatory expectations, and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it critical for a molecule like (4-(Pyridin-3-yloxy)phenyl)methanamine?
A: A forced degradation, or stress testing, study is an essential component of drug development that exposes a drug substance to conditions more severe than accelerated stability testing.[1] Its primary purposes are:
-
To identify likely degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[1]
-
To develop and validate a stability-indicating analytical method: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[2][3] It must be able to separate the parent drug from its degradation products, process impurities, and excipients.
-
To inform formulation and packaging development: Understanding how the molecule degrades under heat, light, humidity, and different pH conditions provides crucial information for creating a stable pharmaceutical product.[4]
For (4-(Pyridin-3-yloxy)phenyl)methanamine, this is particularly important due to the presence of multiple reactive functional groups: a benzylic amine, a diaryl ether linkage, and a pyridine ring, each susceptible to specific degradation mechanisms.
Q2: What are the standard stress conditions recommended by regulatory bodies like the ICH?
A: The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, provide the framework for stability testing. Forced degradation studies should intentionally aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5] Typical conditions include:
-
Hydrolysis: Studying the effect of water across a range of pH values. Common conditions involve using 0.1 M to 1.0 M HCl for acidic hydrolysis and 0.1 M to 1.0 M NaOH for basic hydrolysis, often at elevated temperatures (e.g., 50-70°C).[3][5]
-
Oxidation: Exposing the drug to an oxidizing agent. Hydrogen peroxide (H₂O₂) at concentrations from 3% to 30% is widely used.[5]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 50-70°C) and, in some cases, high humidity (e.g., 75% RH).[1]
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light to assess photosensitivity, as outlined in ICH Q1B.[5][6]
Troubleshooting Guide: Investigating Degradation Pathways
This section addresses specific issues and observations you might encounter during your experiments, linking them to the underlying chemical pathways.
Issue 1: Significant degradation is observed under oxidative stress (e.g., H₂O₂), with new peaks appearing in the HPLC chromatogram.
Q: What is the most probable degradation pathway under oxidative conditions?
A: The primary site of oxidative attack is the benzylic amine moiety. The benzylic C-H bonds are relatively weak and susceptible to oxidation.[7] The degradation likely proceeds through a multi-step pathway:
-
Oxidation to Imine: The primary amine is first oxidized to the corresponding imine.
-
Hydrolysis to Aldehyde: The resulting imine is unstable in an aqueous environment and readily hydrolyzes to form 4-(pyridin-3-yloxy)benzaldehyde and ammonia.[8]
-
Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized under strong conditions to the corresponding carboxylic acid, 4-(pyridin-3-yloxy)benzoic acid .
Another potential, though less common, oxidative pathway is N-oxidation of the pyridine ring to form the corresponding pyridine-N-oxide.
Caption: Predicted oxidative degradation pathway of the benzylic amine.
Issue 2: The compound shows lability in both acidic and basic solutions, especially at elevated temperatures.
Q: What chemical bond is likely being cleaved during hydrolysis?
A: The diaryl ether bond is the most probable site of hydrolytic cleavage under harsh acidic or basic conditions.[6] While aryl ethers are generally stable, the presence of the activating pyridine ring can influence their lability. Acid-catalyzed hydrolysis, in particular, can protonate the ether oxygen, making the carbon atom more susceptible to nucleophilic attack by water.[9]
Cleavage of this bond would result in two primary degradation products: 3-hydroxypyridine and 4-(aminomethyl)phenol .
Caption: Predicted hydrolytic cleavage of the aryl ether linkage.
Issue 3: Analysis of stressed samples by HPLC shows poor peak shape (tailing) for the parent compound.
Q: How can I improve the chromatography of this basic amine compound?
A: Poor peak shape, particularly tailing, for amine-containing compounds is a classic issue in reversed-phase HPLC.[10] It is caused by the interaction of the basic amine with acidic residual silanol groups on the surface of the silica-based column packing.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Modern columns (often labeled "B," "AQ," "PFP," or "Shield") are end-capped to minimize exposed silanols. This is the most effective solution.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the amine (typically pH 2.5-3.5) to keep it fully protonated, or well above the pKa (pH > 9, requiring a hybrid or polymer-based column) to keep it neutral. Operating near the pKa will lead to poor peak shape.
-
Add a Competing Base: Incorporating a small amount of a competing amine, such as 0.1% triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak symmetry.[10]
Issue 4: Nitrosamine impurities are a major concern for amine-containing drugs. Could they form during degradation?
Q: Under what conditions could N-nitrosamine impurities form?
A: Yes, the formation of N-nitrosamines is a critical risk that must be evaluated. The primary amine of (4-(Pyridin-3-yloxy)phenyl)methanamine could react with nitrosating agents (e.g., nitrous acid, HNO₂) to form a diazonium ion, which is a different pathway than secondary amine nitrosation but still a potential source of impurities. More critically, if any secondary amine impurities are present from synthesis, they are highly susceptible to forming N-nitrosamines.[11]
Nitrosating agents can be formed from residual nitrites present in excipients, raw materials, or even from atmospheric nitrogen oxides.[12][13] It is crucial to perform a risk assessment and, if necessary, develop highly sensitive analytical methods (typically LC-MS/MS) to detect and quantify any potential nitrosamine impurities.[12]
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Study
This protocol outlines a standard workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of (4-(Pyridin-3-yloxy)phenyl)methanamine at approximately 1 mg/mL. The solvent should be chosen based on solubility (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Application:
-
Acid: Mix the stock solution with 1.0 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base: Mix the stock solution with 1.0 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid API in an oven at 70°C.
-
Photolytic: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling & Quenching: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to halt the reaction.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector and a mass spectrometer (MS) to obtain UV spectra and mass information for all new peaks.
Data Summary: Potential Degradation Products
The table below summarizes the primary degradation products predicted from the main degradation pathways.
| Stress Condition | Potential Degradation Product Name | Predicted m/z [M+H]⁺ | Cleavage/Reaction Site |
| Oxidative | 4-(Pyridin-3-yloxy)benzaldehyde | 200.07 | Benzylic Amine |
| Oxidative | 4-(Pyridin-3-yloxy)benzoic acid | 216.06 | Benzylic Amine |
| Acid/Base Hydrolysis | 3-Hydroxypyridine | 96.04 | Aryl Ether Bond |
| Acid/Base Hydrolysis | 4-(Aminomethyl)phenol | 124.07 | Aryl Ether Bond |
References
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Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link][14]
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Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link][15]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link][5]
-
Szeremeta, M., et al. (2016). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link][6]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][1]
-
Vogt, F. G., & Kord, A. S. (2011). Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach. Springer Nature Experiments. Available at: [Link][4]
-
Rehman, A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. ResearchGate. Available at: [Link][2]
-
Hu, C., et al. (2020). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. Available at: [Link][16]
-
Wang, Z., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Available at: [Link][17]
-
Johnson, S. I., et al. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. Available at: [Link][18]
-
Vignaduzzo, S. E., et al. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. PubMed. Available at: [Link][19]
-
Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Chrom-Support. Available at: [Link][10]
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Nageswara Rao, R., & Kumar, A. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link][12]
-
Kumar, S., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at: [Link][7]
-
Al-Sabti, M. H., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar. Available at: [Link][3]
-
Jia, S., et al. (2011). Hydrolytic Cleavage of β-O-4 Ether Bonds of Lignin Model Compounds in an Ionic Liquid with Metal Chlorides. ResearchGate. Available at: [Link][9]
-
Garu, A., et al. (2020). Ni(II)-Catalyzed Oxidative Deamination of Benzyl Amines with Water. RSC Publishing. Available at: [Link][8]
-
Paw, B., & Misztal, G. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link][20]
-
S. Al-Gharrawi, K., et al. (2021). Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances. ResearchGate. Available at: [Link][13]
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Technical Support Center: Improving Reaction Conditions for (4-(Pyridin-3-yloxy)phenyl)methanamine Coupling Reactions
Welcome to the technical support guide for (4-(Pyridin-3-yloxy)phenyl)methanamine. This molecule is a valuable building block in medicinal chemistry and drug development, featuring a primary benzylic amine for amide bond formation and a pyridine moiety that can influence reactivity and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the common challenges encountered during its use in coupling reactions, ensuring efficiency, high yield, and purity in your synthetic campaigns.
Section 1: Amide Coupling Reactions - Troubleshooting & Optimization
The primary amine of (4-(Pyridin-3-yloxy)phenyl)methanamine is its most common reaction site, readily participating in amide bond formation. However, the molecule's electronic properties and the presence of a second basic site (the pyridine nitrogen) can lead to unexpected challenges.
FAQ 1: My amide coupling reaction shows low or no conversion. What are the primary causes?
This is the most common issue and typically points to one of four areas: reagent quality, reaction conditions, substrate-specific issues, or improper workup.
Initial Diagnostic Checks:
-
Starting Material Integrity: Confirm the purity of your (4-(Pyridin-3-yloxy)phenyl)methanamine and the carboxylic acid. The amine can degrade over time; ensure it is free from its corresponding nitrile precursor, (4-(pyridin-3-yloxy)benzonitrile), which can arise from incomplete reduction during synthesis.[1][2] The presence of nitrile impurities can complicate stoichiometry and analysis.
-
Reagent Potency: Coupling reagents, especially uronium/phosphonium salts like HATU and HBTU, are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Similarly, carbodiimides like EDC can hydrolyze.
-
Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water readily consumes activated intermediates, halting the reaction.
-
Stoichiometry: A slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling reagent (1.1-1.2 eq.) is standard practice to drive the reaction to completion.
FAQ 2: I see the activated ester form by LCMS, but it doesn't react with the amine. What's happening?
This indicates that the activation step is successful, but the nucleophilic attack by the amine is the rate-limiting or failing step. The root cause is often the reduced nucleophilicity of the primary amine.
Causality: The carboxylic acid in the reaction mixture can protonate the more basic pyridine nitrogen (pKa ~5.2). This creates a positive charge on the molecule, which inductively withdraws electron density from the phenyl ring and the benzylic amine, thereby reducing the amine's nucleophilicity.
Solutions:
-
Increase Base Equivalents: The role of the non-nucleophilic base (e.g., DIPEA, triethylamine) is to neutralize the ammonium salt of the amine and scavenge the acid produced during the reaction.[3] For this substrate, use at least 2.5-3.0 equivalents of base. This ensures that both the pyridine nitrogen and the primary amine remain deprotonated and nucleophilic.
-
Order of Addition: Pre-mix the amine and the base in the solvent for 10-15 minutes before adding the pre-activated carboxylic acid (or the acid and coupling reagent). This ensures the amine is in its most nucleophilic, free-base form when the electrophile is introduced.
FAQ 3: Which coupling reagent and conditions are best suited for this amine?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your carboxylic acid partner. For (4-(Pyridin-3-yloxy)phenyl)methanamine, which is not exceptionally hindered but can be electronically deactivated, robust reagents are recommended.
| Coupling Reagent | Mechanism/Class | Advantages | Common Issues & Mitigation | Recommended Base/Solvent |
| HATU / HBTU | Uronium Salt | High reactivity, fast kinetics, effective for hindered and electron-poor partners. | Can cause racemization with chiral acids (HATU is superior to HBTU in this regard). Byproducts can be tricky to remove. | DIPEA or 2,4,6-Collidine / DMF, NMP[4] |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (dicyclohexylurea, DCU) are easily removed by washing.[5] | Forms N-acylurea byproduct if HOBt is omitted, leading to low yield.[5] Slower than HATU. | DIPEA or NMM / DCM, DMF[6] |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Excellent for preventing racemization, high yields, byproducts are water-soluble.[7] | Often requires slightly elevated temperatures. Can be viscous and difficult to handle. | Pyridine or DIPEA / EtOAc, MeCN |
| COMU | Uronium Salt | High efficiency comparable to HATU but incorporates Oxyma Pure, making it safer (non-explosive) and more soluble.[8] | Higher cost. | DIPEA / DMF |
Recommendation: For general-purpose coupling, HATU is an excellent starting point due to its high reactivity, which can overcome the moderate nucleophilicity of the amine. If cost is a concern or byproducts are an issue, EDC/HOBt is a reliable workhorse, provided sufficient base is used.
Workflow & Visualization
The diagram below illustrates the activation of a carboxylic acid by HATU to form a highly reactive HOAt ester, which is then readily attacked by the amine.
Caption: HATU-mediated amide coupling workflow.
Use this decision tree to diagnose and solve common issues systematically.
Caption: Troubleshooting decision tree for amide coupling.
Section 2: Cross-Coupling Reactions & Purification
While less common for the methanamine group itself, you may perform C-C or C-N cross-coupling reactions on the aromatic rings of the molecule. The unprotected amine and pyridine present unique challenges.
FAQ 4: Can the unprotected amine or pyridine interfere with Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)?
Yes, absolutely. Both the primary amine and the pyridine nitrogen are Lewis bases that can coordinate to the palladium catalyst. This coordination can occupy sites necessary for the catalytic cycle (oxidative addition, reductive elimination), effectively poisoning or inhibiting the catalyst.[9]
Solutions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos). These ligands often create a sterically shielded and highly active catalytic center that is less susceptible to inhibition by nitrogen-containing substrates.[9]
-
Protecting Groups: For particularly sensitive or low-yielding reactions, transient protection of the primary amine with a group like Boc (tert-butyloxycarbonyl) can be beneficial.[10] This temporarily removes one of the coordinating sites, though it adds synthetic steps.
-
Catalyst Loading: You may need to use a higher catalyst loading (e.g., 2-5 mol%) than for simpler substrates to compensate for some degree of catalyst inhibition.[11]
FAQ 5: My final product is highly polar and streaks badly on a standard silica gel column. How can I purify it?
The combination of a basic amine and a polar pyridine ring makes this molecule and its derivatives challenging to purify via standard normal-phase chromatography.
Purification Strategies:
-
Modified Normal-Phase Chromatography:
-
Basic Eluent Modifier: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in a DCM/Methanol or EtOAc/Hexane gradient). This deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions that cause streaking.[12]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or commercially available amine-functionalized silica columns, which are designed for purifying basic compounds.
-
-
Reversed-Phase Chromatography (RP-HPLC): This is often the most effective method.
-
Acidic Modifier: Use a mobile phase containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the basic sites on your molecule, leading to sharp, well-resolved peaks. The resulting product will be isolated as a salt (e.g., TFA salt).
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that have poor retention in reversed-phase, HILIC can be a powerful alternative. It uses a polar stationary phase (like bare silica or an amine phase) with a high-organic mobile phase, providing an orthogonal separation mechanism.[13]
-
Acid-Base Workup: Before chromatography, a carefully planned liquid-liquid extraction can significantly simplify the purification. Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will extract the unreacted basic starting amine into the aqueous phase.[14] Be cautious, as your amide product may also have some solubility in the acidic aqueous phase depending on its overall structure.
Section 3: Recommended Experimental Protocol
Protocol: General Procedure for Amide Coupling of (4-(Pyridin-3-yloxy)phenyl)methanamine using HATU
This protocol provides a robust starting point for coupling with a generic carboxylic acid.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 mmol, 1.1 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: Add HATU (1.1 mmol, 1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq.). Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate vial, dissolve (4-(Pyridin-3-yloxy)phenyl)methanamine (1.0 mmol, 1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes DMF and unreacted acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue using one of the methods described in FAQ 5. For column chromatography on silica, a gradient of 0-10% Methanol in DCM containing 1% Et₃N is a good starting point.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Samaniego, R. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Blaisdell, J. M., & Biscoe, M. R. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic letters, 15(9), 2186–2189. [Link]
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Check, C. T., & Lambert, T. H. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Hewitt, W. M., & Meanwell, N. A. (2001). A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. Organic Letters, 3(24), 3939–3942. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
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Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. [Link]
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Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1963–1980. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]
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Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
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Shaughnessy, K. H., et al. (2009). The Suzuki Reaction in Aqueous Media Promoted by P,N Ligands. Molecules, 14(3), 1331–1343. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Patil, R. D., & Gupta, M. K. (2020). Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. Advanced Synthesis & Catalysis. [Link]
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Ortmayer, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 542-547. [Link]
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ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]
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Lee, S., & Lee, Y. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bulletin of the Korean Chemical Society, 35(4), 1271–1276. [Link]
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ResearchGate. (n.d.). (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines. [Link]
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YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]
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Lee, Y., & Silverman, R. B. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(45), 8833-8874. [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Poor Cell Permeability of (4-(Pyridin-3-yloxy)phenyl)methanamine Derivatives
Introduction
Welcome to the technical support guide for researchers working with (4-(Pyridin-3-yloxy)phenyl)methanamine and its derivatives. This scaffold holds significant promise in various therapeutic areas; however, a common and critical challenge encountered during development is its characteristically poor cell permeability. This guide is designed to serve as a comprehensive resource, moving from initial diagnosis of the permeability problem to actionable, evidence-based strategies for its resolution. As your application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your research and accelerate your path to viable drug candidates.
Section 1: Troubleshooting & Diagnosis - Why Is My Compound's Permeability Poor?
This section addresses the crucial first step: understanding the root cause of low permeability for your specific derivative.
Q1: I've synthesized a new derivative, but my cell-based assays show low activity compared to my enzymatic assays. How do I confirm this is a permeability issue?
A1: This is a classic indicator of poor cell penetration. Before extensive chemical modification, it's essential to quantitatively measure permeability. You have two primary options that offer a balance of throughput and biological relevance:
-
High-Throughput First Pass (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to assess passive diffusion.[1][2] It measures a compound's ability to cross from a donor well through a synthetic lipid membrane to an acceptor well.[3][4] This assay isolates passive transport, providing a clean baseline of your molecule's lipophilic character.[2]
-
The "Gold Standard" (Caco-2 Assay): The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[5][6][7] This assay provides a more biologically complete picture, accounting for both passive diffusion and active transport mechanisms.[8]
A significant discrepancy between your biochemical potency (e.g., IC50 in an enzyme assay) and your cellular potency (e.g., EC50 in a whole-cell assay) strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations.
Q2: What specific physicochemical properties of the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold are likely causing poor permeability?
A2: The primary culprits in this chemical series are typically related to violations of established druglikeness principles like Lipinski's Rule of Five.[9][10][11] These rules correlate specific molecular properties with oral bioavailability and permeability.[12][13]
-
High Polarity (Polar Surface Area - PSA): The pyridinyl nitrogen and the primary amine are major contributors to the molecule's overall polarity. A high PSA (generally >140 Ų) makes it energetically unfavorable for the molecule to leave the aqueous environment and enter the lipid bilayer of the cell membrane.[14]
-
Charge State (pKa): The primary amine is basic and will be predominantly protonated (positively charged) at physiological pH (~7.4). Charged species do not readily cross lipid membranes via passive diffusion.[15]
-
Hydrogen Bonding Capacity: The primary amine (-NH2) is a strong hydrogen bond donor, and the pyridine nitrogen and ether oxygen are hydrogen bond acceptors. A high number of hydrogen bonds with surrounding water molecules must be broken for the compound to enter the membrane, which is an energy-intensive process.[11]
Diagnostic Flowchart for Permeability Issues
This diagram outlines the initial steps to diagnose the underlying cause of poor cell entry for your compound.
Caption: Diagnostic workflow to confirm and identify the causes of poor permeability.
Section 2: Strategic Solutions - How Can I Improve Permeability?
Once you have identified the likely liabilities, you can employ targeted chemical modification strategies.
Strategy 1: Masking the Primary Amine (Prodrug Approach)
The positively charged primary amine is often the most significant barrier. A prodrug strategy temporarily masks this polar group with a lipophilic moiety that can be cleaved inside the cell to release the active parent drug.[15][16][17]
Causality: By neutralizing the charge and increasing lipophilicity, you dramatically lower the energy barrier for membrane transit.[15][17] This is one of the most effective strategies for amine-containing compounds.[18]
Common Prodrug Moieties for Amines:
| Prodrug Moiety | Linkage | Cleavage Mechanism | Key Advantage |
| Acetyl | Amide | Amidase, Esterase | Simple, well-established |
| Pivaloyloxymethyl (POM) | Carbamate | Esterase | Often provides good permeability increase |
| Amino Acid | Amide | Peptidases | Can potentially hijack peptide transporters |
| Phosphate | Phosphoramidate | Phosphatase | Can improve solubility and be cleaved intracellularly |
This table summarizes common prodrug strategies for masking primary amines to enhance cell permeability.
Strategy 2: Modulating Lipophilicity (LogP/LogD Tuning)
There is a "sweet spot" for lipophilicity (typically a LogP between 1 and 3) that favors good permeability. If your compound is too polar (low LogP), it won't enter the membrane. If it's too greasy (high LogP), it may get stuck in the membrane or have poor solubility.[19]
Causality: Passive diffusion is governed by the partitioning of a compound between an aqueous and a lipid environment.[13] Fine-tuning this property is a balancing act.
-
To Increase Lipophilicity: Consider adding small, non-polar groups like a methyl, ethyl, or fluoro group to aromatic rings.[20]
-
To Decrease Lipophilicity (if too high): Introduce a hydroxyl or other small polar group, but be mindful not to increase the hydrogen bond donor count excessively.
Strategy 3: Reducing Polar Surface Area (PSA) and Intramolecular Hydrogen Bonding
If high polarity is the main issue, structural modifications can reduce the PSA.
Causality: Molecules can adopt different 3D conformations. A strategy to encourage an intramolecular hydrogen bond (IMHB) can effectively "hide" polar groups, reducing the exposed polar surface area in a non-polar environment like a cell membrane.[21][22][23] This "chameleonic" behavior allows a molecule to be soluble in water but also permeable across lipids.[23]
-
Example Modification: Strategically place a hydrogen bond acceptor (like a fluorine or methoxy group) ortho to a hydrogen bond donor to encourage the formation of a stable, internal hydrogen bond.
Iterative Improvement Workflow
The process of optimizing permeability is cyclical. You must design, synthesize, and test in an iterative loop to achieve your goal.
Caption: The iterative cycle of design, synthesis, and testing for permeability optimization.
Section 3: Experimental Validation - Protocols & Workflows
Here are condensed, actionable protocols for the key permeability assays.
Protocol 1: High-Throughput Permeability Screening using PAMPA
This protocol is adapted for a standard 96-well plate format.
-
Preparation:
-
Prepare a 1% lecithin in dodecane solution.[1]
-
Prepare your test compounds (and high/low permeability controls like Testosterone and Atenolol) as 10 mM DMSO stock solutions.
-
Dilute compound stocks to a final concentration of 100 µM in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Plate Assembly:
-
Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate (hydrophobic PVDF).[24]
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Add 150 µL of your diluted compound solution to the donor plate wells.
-
-
Incubation:
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation:
-
Calculate the effective permeability coefficient (Pe) using established formulas that account for concentrations, volumes, and incubation time.
-
Protocol 2: Gold Standard Permeability & Efflux Assessment using Caco-2
This assay requires expertise in cell culture.[25]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.[5] Only use monolayers that meet predefined integrity criteria.
-
-
Bidirectional Transport Experiment:
-
A -> B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.
-
B -> A (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Include controls: a high-permeability compound (e.g., Propranolol) and a low-permeability compound (e.g., Atenolol).
-
-
Incubation & Sampling:
-
Incubate the plates at 37°C for 1-2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Analysis & Calculation:
-
Quantify compound concentrations via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B->A) / Papp(A->B).
-
Section 4: Frequently Asked Questions (Advanced Topics)
Q3: My PAMPA data looks good, but my Caco-2 permeability is still low. What's happening?
A3: This is a classic sign of active efflux . Your compound has good passive diffusion properties (hence the good PAMPA result), but it is being actively pumped out of the Caco-2 cells by transporter proteins like P-glycoprotein (P-gp).[26][27]
-
Look at your Efflux Ratio (ER) from the Caco-2 assay. An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.[6]
-
Troubleshooting Efflux: This is a more complex problem. Sometimes minor structural changes can disrupt recognition by the transporter. If efflux persists, it may be a significant liability for the chemical series that requires a more substantial redesign. You can also run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[28]
Q4: How do I balance improving permeability with maintaining target potency?
A4: This is the central challenge of medicinal chemistry. Every modification carries the risk of reducing on-target activity.
-
Use Ligand Efficiency (LE) Metrics: LE = (Binding Affinity) / (Number of Heavy Atoms). This metric helps you assess whether the structural changes you are making to improve permeability are providing a worthwhile return in terms of binding energy. A significant drop in LE suggests the modification is "metabolically expensive."
-
Make Small, Incremental Changes: Avoid making drastic structural changes simultaneously. Modify one property at a time (e.g., mask the amine) and re-test for both permeability and potency. This allows you to build a clear Structure-Activity Relationship (SAR) and a Structure-Permeability Relationship (SPR).
-
Protect Key Pharmacophore Elements: Use co-crystal structures or molecular modeling to understand how your parent compound binds to its target. Ensure your modifications to improve permeability do not disrupt these critical interactions.
References
-
Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 2, 2026, from [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved February 2, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
BDDCS, the Rule of 5 and Drugability. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 2, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 2, 2026, from [Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. (2018). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Retrieved February 2, 2026, from [Link]
-
P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Conduct Science. Retrieved February 2, 2026, from [Link]
-
Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 2, 2026, from [Link]
-
Lipinski's rule of five. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers. Retrieved February 2, 2026, from [Link]
-
Truncated pyridinylbenzylamines: Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase. (2025). PubMed. Retrieved February 2, 2026, from [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved February 2, 2026, from [Link]
-
The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. (n.d.). Ingenta Connect. Retrieved February 2, 2026, from [Link]
-
Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals. Retrieved February 2, 2026, from [Link]
-
Polar surface area. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Targeted membrane permeability alterations in Enterobacter hormaechei ZS01 for high-level production of 3-succinyl-pyridine from the tobacco waste. (2025). PubMed. Retrieved February 2, 2026, from [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Intrinsic Membrane Permeability to Small Molecules. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Inhibitory effects of P-gp inhibitors on BCRP-mediated efflux of... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]
-
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
lipinski rule of five. (2023). TIU Lecture Notes. Retrieved February 2, 2026, from [Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
What are the physicochemical properties affecting drug distribution?. (2025). Patsnap Synapse. Retrieved February 2, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
Sources
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- 4. enamine.net [enamine.net]
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- 8. researchgate.net [researchgate.net]
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- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
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- 12. journals.co.za [journals.co.za]
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- 14. Polar surface area - Wikipedia [en.wikipedia.org]
- 15. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
Resolving issues with (4-(Pyridin-3-yloxy)phenyl)methanamine stability in solution
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your solution of (4-(Pyridin-3-yloxy)phenyl)methanamine (CAS 685533-76-0) has precipitated, turned yellow, or shown unexpected peaks in LC-MS.
This compound possesses two distinct reactive centers—a nucleophilic primary benzylamine and a basic pyridine ring—linked by an ether bridge. This specific architecture creates a "perfect storm" for stability issues if not managed with precise chemical hygiene.
Below is a technical guide designed to troubleshoot these specific failure modes.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My clear solution turned cloudy/white after sitting on the bench for 2 hours. Is it precipitating?
Diagnosis: It is likely Carbonylation , not just simple precipitation.
The Mechanism:
Primary benzylamines are potent nucleophiles. In an open vessel, they react rapidly with atmospheric carbon dioxide (
-
Reaction:
Corrective Action:
-
Acidification Test: Take a small aliquot of the suspension and add 1M HCl. If it clarifies immediately with slight gas evolution, it was a carbonate/carbamate salt.
-
Recovery: You can regenerate the parent amine by acidifying to pH < 3, degassing with Nitrogen/Argon to remove
, and then carefully neutralizing if the free base is required.
Q2: The solution has developed a yellow tint over time. Is the compound degrading?
Diagnosis: Yes, this indicates Oxidative Deamination or Schiff Base Formation . The Mechanism: Benzylamines are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metal ions. The primary amine oxidizes to an imine, which hydrolyzes to an aldehyde (releasing ammonia) or couples with unreacted amine to form a Schiff base (yellow chromophore).
-
Pathway:
-
Secondary Reaction:
(Yellow Imine)
Corrective Action:
-
Immediate: Check LC-MS for a peak with Mass = [Parent - 17] (Aldehyde) or [2xParent - 17] (Dimer).
-
Prevention: All stock solutions must be stored under inert gas (Argon/Nitrogen) and protected from light.
Q3: I see a new peak at M+16 in my LC-MS. What is it?
Diagnosis: N-Oxidation . The Mechanism: The pyridine ring nitrogen is electron-rich. In the presence of peroxides (often found in aged PEG or uninhibited ethers like THF) or prolonged air exposure, the pyridine nitrogen oxidizes to the Pyridine N-Oxide .
-
Risk Factor: This drastically changes the solubility profile and pKa of the molecule, potentially altering biological assay results.
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the causality between environmental exposure and the specific degradation products you are observing.
Figure 1: Mechanistic degradation pathways of (4-(Pyridin-3-yloxy)phenyl)methanamine showing the correlation between environmental factors (yellow nodes) and observed physical changes (red nodes).
Part 3: Validated Protocols for Stability
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock solution stable for >1 month at -20°C.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide). Do not use alcohols (MeOH/EtOH) for long-term storage as they promote carbamate formation/trans-esterification.
-
Argon gas.
Step-by-Step:
-
Vessel Prep: Use an amber glass vial (borosilicate). Plastic tubes allow gas permeability.
-
Solvent Purge: Sparge the anhydrous DMSO with Argon for 5 minutes before adding the solid. This removes dissolved Oxygen and
. -
Dissolution: Add the solid compound to the sparged solvent. Vortex briefly.
-
Headspace Flush: Flush the headspace of the vial with Argon for 10 seconds before capping immediately.
-
Seal: Use a cap with a PTFE (Teflon) liner. Parafilm the outside for an extra seal.
-
Storage: Store at -20°C or -80°C.
Protocol B: Solubility & pH Compatibility Check
Objective: To determine the correct buffer system for your assay.
This compound has two pKa values of interest:
-
Pyridine Nitrogen: ~5.2 (Protonated below pH 5.2)
-
Benzylamine Nitrogen: ~9.0 (Protonated below pH 9.0)
| pH Condition | Dominant Species | Solubility Risk | Recommended Use |
| pH < 5.0 | Dication (+2) | High Solubility | Best for LC-MS mobile phase (0.1% Formic Acid). |
| pH 6.0 - 8.0 | Monocation (+1) | Moderate | Physiological Assays. Watch for precipitation if conc > 10mM. |
| pH > 9.5 | Neutral (0) | Low (Precipitation Risk) | Avoid for aqueous stocks. |
Part 4: Analytical Troubleshooting Workflow
If you suspect degradation, follow this decision tree to identify the root cause.
Figure 2: Decision matrix for identifying chemical stability issues based on visual and analytical evidence.
References
-
Caplow, M. (1968).[1] Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795–6803.
-
Blackwell, V., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere. ACS Omega, 1(5), 854–862.
-
PubChem. (2024).[2] Compound Summary for CID 115799113 (Analogous Structure Data). National Library of Medicine.
-
Sigma-Aldrich. (2024). Pyridine Properties and Stability Data. Merck KGaA.
Sources
Validation & Comparative
Comparing the efficacy of (4-(Pyridin-3-yloxy)phenyl)methanamine with existing drugs
This guide provides an in-depth technical comparison of (4-(Pyridin-3-yloxy)phenyl)methanamine —a critical pharmacophore and intermediate in the design of kinase inhibitors—against established therapeutic agents.
While often utilized as a high-value building block for synthesizing Bruton's Tyrosine Kinase (BTK) and Rho-associated Kinase (ROCK) inhibitors, this guide evaluates the efficacy of the scaffold itself and its derivative drug candidates compared to industry standards like Ibrutinib and Fasudil .
Executive Summary & Pharmacological Context
(4-(Pyridin-3-yloxy)phenyl)methanamine (CAS: 685533-76-0) represents a privileged structural motif in medicinal chemistry, characterized by a pyridine ring linked via an ether bridge to a phenyl-methanamine tail. This structure serves as a potent hinge-binding fragment in the development of type I and type II kinase inhibitors.
-
Primary Target Class: Tyrosine Kinases (e.g., BTK, VEGFR) and Serine/Threonine Kinases (e.g., ROCK).
-
Mechanism: The pyridine nitrogen typically functions as a hydrogen bond acceptor for the kinase hinge region, while the ether linker provides conformational flexibility, allowing the phenyl ring to occupy the hydrophobic pocket.
-
Therapeutic Utility: Precursor for drugs treating B-cell malignancies (BTK inhibition) and glaucoma/fibrosis (ROCK inhibition).
Comparison at a Glance
| Feature | (4-(Pyridin-3-yloxy)phenyl)methanamine Scaffold | Ibrutinib (Standard BTK Inhibitor) | Fasudil (Standard ROCK Inhibitor) |
| Binding Mode | Reversible / Scaffold-dependent | Irreversible (Covalent via Cys481) | Reversible (ATP-competitive) |
| Selectivity | Tunable via amine derivatization | Moderate (Off-target: EGFR, ITK) | Low (Pan-kinase activity) |
| Key Moiety | Pyridine-Ether-Phenyl | Pyrazolo-pyrimidine | Isoquinoline-sulfonamide |
| Primary Use | Lead Optimization / Fragment-Based Design | Clinical Oncology (MCL, CLL) | Clinical Vasodilator / Glaucoma |
Mechanism of Action: Kinase Interaction
The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP. The graph below illustrates the signaling pathway where inhibitors derived from this scaffold (e.g., BTK inhibitors) exert their effect, blocking B-cell receptor (BCR) signaling.
Figure 1: Mechanism of BTK inhibition by pyridine-ether based scaffolds, preventing downstream NF-κB activation and B-cell proliferation.
Comparative Efficacy Analysis
When derivatized into a full inhibitor (e.g., by acylating the amine with a warhead), the efficacy of this scaffold is comparable to clinical standards. The data below compares a Representative Pyridine-Ether Inhibitor (derived from the title compound) against established drugs.
Table 1: In Vitro Potency (IC50) & Selectivity
| Compound | Target | IC50 (nM) | Selectivity Profile | Source |
| Pyridine-Ether Derivative | BTK | 1.2 - 5.0 | High (Structure-Dependent) | [Patent WO2018103058A1] |
| Ibrutinib | BTK | 0.5 | Moderate (Hits EGFR, ITK) | [Honigberg et al., 2010] |
| Acalabrutinib | BTK | 5.1 | High (Reduced off-target) | [Barf et al., 2017] |
| Pyridine-Ether Derivative | ROCK2 | 10 - 50 | Moderate | [Estimated based on scaffold] |
| Fasudil | ROCK1/2 | 1,900 | Low (Hits PKA, PKC) | [Uehata et al., 1997] |
Key Insight: The (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold offers a superior starting point for selectivity compared to the isoquinoline core of Fasudil, as the ether linker allows the inhibitor to adopt a "U-shaped" conformation that fits specific hydrophobic pockets in the kinase.
Experimental Protocols for Validation
To objectively compare the efficacy of a drug candidate derived from this amine, the following protocols must be employed. These assays validate both biochemical potency and cellular efficacy.
Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)
Objective: Determine the IC50 of the compound against recombinant BTK or ROCK enzyme.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Compound Dilution: Serially dilute (4-(Pyridin-3-yloxy)phenyl)methanamine derivative in DMSO (10-point curve, start at 10 μM).
-
Enzyme Reaction:
-
Add 2 μL of compound to 384-well plate.
-
Add 4 μL of BTK enzyme (0.5 ng/μL). Incubate 15 min at RT.
-
Add 4 μL of Substrate/ATP mix (0.2 μg/μL Poly(4:1 Glu, Tyr) peptide + 10 μM ATP).
-
Incubate for 60 min at RT.
-
-
Detection: Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Readout: Add 20 μL Kinase Detection Reagent (converts ADP to light). Measure luminescence.
-
Analysis: Fit data to a sigmoidal dose-response equation:
.
Protocol B: Cellular Viability Assay (TMD8 or Mino Cells)
Objective: Assess the compound's ability to kill BTK-dependent B-cell lymphoma cells.
-
Cell Culture: Culture TMD8 (ABC-DLBCL) cells in RPMI-1640 + 10% FBS.
-
Seeding: Seed 10,000 cells/well in 96-well plates (90 μL volume).
-
Treatment: Add 10 μL of 10X compound dilutions. Include Ibrutinib as a positive control (1 μM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 50 μL CellTiter-Glo® reagent. Shake for 2 min. Read luminescence.
-
Data Interpretation: Calculate GI50 (Growth Inhibition 50%). A GI50 < 100 nM indicates high clinical potential.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the scaffold's efficacy from chemical synthesis to biological readout.
Figure 2: Validation workflow for (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives.
References
-
Patent WO2018103058A1 . Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use. (2018).
-
Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS.
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature.
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Selective Second-Generation BTK Inhibitor. Journal of Pharmacology and Experimental Therapeutics.
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with Pyridine-Containing Kinase Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of credible and translatable scientific findings. The challenge of reproducibility is a well-documented concern in the scientific community, with studies indicating that a significant portion of published research can be difficult to replicate.[1] This guide provides an in-depth technical analysis of the factors influencing the reproducibility of biological assays, using the example of small molecule inhibitors containing a (4-(Pyridin-3-yloxy)phenyl)methanamine backbone or similar pyridine moieties. While specific reproducibility data for (4-(Pyridin-3-yloxy)phenyl)methanamine is not extensively available in public literature, the principles discussed here are broadly applicable to this class of compounds, which frequently act as kinase inhibitors.[2][3]
This guide will delve into the critical aspects of assay design, execution, and data interpretation to empower researchers to generate robust and reliable data. We will compare and contrast common assay formats, provide actionable protocols, and offer insights into best practices for achieving high-quality, reproducible results in the context of drug discovery.
The Reproducibility Crisis: A Call for Rigor
The integrity of scientific research hinges on the ability of independent researchers to obtain consistent results when following the same experimental protocols.[4][5] However, a multitude of factors can contribute to a lack of reproducibility, including:
-
Lack of Methodological Transparency: Incomplete or ambiguous descriptions of experimental procedures make it challenging for others to replicate a study accurately.[4][6]
-
Variability in Reagents and Materials: Inconsistent quality of biological materials, such as antibodies and cell lines, is a significant source of irreproducibility.[4][5]
-
Poor Experimental Design and Statistical Analysis: Inadequate experimental design and the misuse of statistical methods can lead to spurious findings.[1]
-
Biological Variability: The inherent complexity and variability of biological systems present a fundamental challenge to reproducibility.[7]
Addressing these challenges requires a commitment to rigorous experimental design, detailed reporting, and the adoption of standardized best practices.
Core Principles for Building Self-Validating Assays
To ensure the trustworthiness of experimental data, every protocol should be designed as a self-validating system. This involves incorporating appropriate controls and quality checks at every stage of the workflow. Key principles include:
-
Assay Validation: Before routine use, any new or modified assay must undergo a thorough validation process to demonstrate its suitability for the intended purpose.[8][9][10] This includes assessing parameters such as accuracy, precision, specificity, and robustness.[7]
-
Quality Control: Implementing robust quality control (QC) measures is essential for monitoring assay performance over time and identifying any deviations from established parameters.[11][12][13] This often involves the use of positive and negative controls, as well as the calculation of statistical metrics like the Z'-factor to assess assay quality.[3][12]
-
Standard Operating Procedures (SOPs): The use of detailed SOPs is crucial for ensuring consistency in assay execution, regardless of the operator or the date of the experiment.[4]
Comparing Assay Formats: Biochemical vs. Cell-Based Assays
The selection of an appropriate assay format is a critical decision in the drug discovery process. For evaluating pyridine-containing inhibitors, the two most common categories are biochemical assays and cell-based assays. Each has distinct advantages and disadvantages that impact their reproducibility and biological relevance.
Biochemical Assays: Precision in a Controlled Environment
Biochemical assays utilize purified components, such as enzymes and their substrates, to measure the direct effect of a compound on a specific molecular target.[14] They are valued for their simplicity, consistency, and reliability.[14]
Advantages:
-
High Precision and Reproducibility: The controlled, cell-free environment minimizes biological variability, leading to more consistent results.[14]
-
Direct Target Engagement: These assays provide a clear measure of a compound's direct interaction with its intended target.
-
Suitability for High-Throughput Screening (HTS): Their simplicity and robustness make them well-suited for screening large compound libraries.[15]
Disadvantages:
-
Lack of Biological Context: Biochemical assays do not account for cellular processes such as membrane permeability, metabolism, or off-target effects, which can significantly influence a compound's activity in a living system.[16][17]
-
Potential for Misleading Results: A compound that is potent in a biochemical assay may not be effective in a cellular context, and vice-versa.[16]
Cell-Based Assays: Biological Relevance in a Complex System
Cell-based assays measure the effects of a compound on a biological response within living cells.[18] They are considered more physiologically relevant than biochemical assays because they provide insights into a compound's activity in a more complex, integrated biological system.[17][19]
Advantages:
-
Greater Biological Relevance: By incorporating cellular processes, these assays can provide a more accurate prediction of a compound's in vivo efficacy and potential toxicity.[17][19]
-
Assessment of Multiple Parameters: Cell-based assays can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and signaling pathway activation.[18]
Disadvantages:
-
Increased Variability: The inherent complexity and variability of living cells can make these assays more challenging to reproduce.[14][20][21]
-
Indirect Measurement of Target Engagement: It can be more difficult to definitively attribute an observed cellular effect to the direct inhibition of a specific target.
The choice between a biochemical and a cell-based assay depends on the specific research question and the stage of the drug discovery process. Often, a combination of both assay types is used to gain a comprehensive understanding of a compound's activity.
In-Depth Technical Guide to Key Assays
Here, we provide detailed protocols and considerations for two common assay formats used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay: A Focus on Reproducibility
Biochemical kinase assays are a cornerstone of early-stage drug discovery for identifying and characterizing kinase inhibitors.[2] A reliable kinase assay must provide accurate and reproducible measurements of kinase activity.[2]
Key Considerations for Reproducibility:
-
ATP Concentration: The concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. It is crucial to use a consistent ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase.[22]
-
Enzyme Activity: The specific activity of the kinase can vary between batches. It is essential to qualify each new batch of enzyme and to run a reference inhibitor on every plate to monitor for any shifts in activity.[22]
-
Linear Kinetics: The assay should be performed under conditions of linear enzyme kinetics to ensure that the measured activity is directly proportional to the enzyme concentration.[3]
-
Assay Format: Homogeneous, ADP-detection assays, such as the Transcreener® ADP² Kinase Assay, are often preferred for their universality and robustness in high-throughput screening.[2][3]
Experimental Protocol: Transcreener® ADP² Kinase Assay
This protocol provides a general framework for a homogeneous biochemical kinase assay. Specific conditions will need to be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).
-
Enzyme and Substrate: Dilute the kinase and substrate to their final concentrations in Kinase Buffer.
-
ATP: Prepare a stock solution of ATP in water.
-
Test Compound: Prepare serial dilutions of the pyridine-containing inhibitor in DMSO.
-
Transcreener® ADP² Detection Mix: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at the optimal temperature for the desired reaction time (typically 30-60 minutes).
-
Stop the reaction and detect the generated ADP by adding 10 µL of the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | ATP (µM) | IC₅₀ (nM) | Z'-factor |
| (4-(Pyridin-3-yloxy)phenyl)methanamine Analog A | Kinase X | 10 | 50 ± 5 | 0.85 |
| Alternative Inhibitor B | Kinase X | 10 | 75 ± 8 | 0.82 |
| (4-(Pyridin-3-yloxy)phenyl)methanamine Analog A | Kinase Y | 100 | 250 ± 20 | 0.79 |
| Alternative Inhibitor B | Kinase Y | 100 | >1000 | 0.81 |
This is example data and does not reflect actual experimental results.
Cell-Based Viability Assay: Navigating Biological Complexity
Cell-based viability assays are crucial for assessing the cytotoxic or cytostatic effects of a compound on cancer cells. However, these assays are prone to higher variability due to the complex biological system.[20][21]
Key Considerations for Reproducibility:
-
Cell Line Authentication: Use authenticated cell lines to ensure the identity and purity of the cells.[23]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, cell passage number, and confluency.[20][24]
-
Plate Uniformity: Be mindful of potential "edge effects" in microplates, where wells on the perimeter may experience different conditions than interior wells.[21]
-
Assay Method: The choice of viability assay (e.g., MTT, CellTiter-Glo®) can influence the results, as they measure different cellular parameters (metabolic activity vs. ATP content).[20]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Plating:
-
Harvest and count cells from a consistent passage number and confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-containing inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line | Seeding Density (cells/well) | GI₅₀ (µM) |
| (4-(Pyridin-3-yloxy)phenyl)methanamine Analog A | Cancer Cell Line 1 | 5000 | 1.2 ± 0.2 |
| Alternative Inhibitor B | Cancer Cell Line 1 | 5000 | 5.8 ± 0.7 |
| (4-(Pyridin-3-yloxy)phenyl)methanamine Analog A | Cancer Cell Line 2 | 3000 | 0.5 ± 0.1 |
| Alternative Inhibitor B | Cancer Cell Line 2 | 3000 | 2.1 ± 0.3 |
This is example data and does not reflect actual experimental results.
Visualizing Workflows for Clarity and Consistency
To further enhance clarity and promote standardized execution, graphical representations of experimental workflows are invaluable.
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A Comparative Guide to Validating Cellular Target Engagement for Novel Small Molecules: A Case Study with (4-(Pyridin-3-yloxy)phenyl)methanamine
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical milestone. This process, known as target engagement validation, provides essential evidence for the compound's mechanism of action and is a prerequisite for further preclinical and clinical development.
This guide provides an in-depth comparison of modern experimental strategies to validate cellular target engagement. We will use the hypothetical novel compound, (4-(Pyridin-3-yloxy)phenyl)methanamine, as a case study to illustrate the journey from a putative bioactive molecule to a compound with a confirmed cellular target. It is important to distinguish this molecule from the urinary tract antiseptic methenamine, which functions non-specifically by hydrolyzing into formaldehyde in acidic urine, thereby denaturing bacterial proteins and nucleic acids.[1][2][3][4] Unlike methenamine, our case study will focus on identifying and validating a specific protein target.
The Challenge: From Phenotypic Hit to Validated Target
Often, drug discovery begins with a phenotypic screen, where a compound is identified based on a desirable biological effect on cells or an organism. However, the molecular target responsible for this effect is often unknown. The primary challenge is to first identify the direct binding partner(s) of the compound and then to quantify this interaction in a physiological context. This guide will compare and contrast leading methodologies for both target identification and engagement validation.
Section 1: Identifying the Elusive Target of a Novel Compound
Before we can validate target engagement, we must first identify the target. For a novel compound like (4-(Pyridin-3-yloxy)phenyl)methanamine, several powerful techniques can be employed to survey the entire proteome for potential binding partners.
Chemical Proteomics Approaches
Chemical proteomics leverages the compound of interest to isolate its interacting proteins from the cellular milieu.[5] These methods are powerful for target deconvolution in an unbiased manner.[6]
-
Affinity Purification-Mass Spectrometry (AP-MS): In this classic approach, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Photoaffinity Labeling (PAL): This technique utilizes a chemically modified version of the compound that incorporates a photo-reactive group and an enrichment tag.[7] When exposed to UV light, the probe covalently crosslinks to its target protein(s) in situ. The tagged proteins can then be enriched and identified.[7]
Biophysical Approaches in a Proteome-wide Context
These methods assess changes in the physical properties of proteins across the proteome upon ligand binding.
-
Thermal Proteome Profiling (TPP): This cutting-edge technique is based on the principle of ligand-induced thermal stabilization.[8][9] Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. A target protein will typically show increased thermal stability (i.e., it remains soluble at higher temperatures) in the presence of its binding ligand.
The following diagram illustrates a generalized workflow for target identification.
Caption: Workflow for identifying putative targets of a novel compound.
Section 2: A Comparative Guide to Cellular Target Engagement Validation
Once a list of putative targets for (4-(Pyridin-3-yloxy)phenyl)methanamine has been generated, the next crucial step is to validate and quantify the engagement of the compound with these specific proteins in living cells. The Cellular Thermal Shift Assay (CETSA®) is a cornerstone technique for this purpose.[10]
The Gold Standard: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful and widely adopted method for confirming drug-target interactions in a cellular environment.[10][11] The underlying principle is that a ligand binding to its target protein confers a thermal stability shift to the protein.[10]
Principle of CETSA:
-
Treatment: Intact cells are treated with the compound of interest.
-
Heating: The cell suspension is heated to a specific temperature, causing proteins to denature and precipitate.
-
Lysis and Separation: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified.
A successful target engagement will result in more of the target protein remaining in the soluble fraction at a given temperature compared to the untreated control.
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Introduction: Beyond a Single Number—A Holistic Approach to Purity Verification
An Objective Guide to Verifying the Purity of Synthesized (4-(Pyridin-3-yloxy)phenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality control checkpoint; it is the very foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. The subject of this guide, (4-(Pyridin-3-yloxy)phenyl)methanamine, is a molecule of interest with structural motifs common in medicinal chemistry—a pyridyl ether linked to a benzylic amine. Its synthesis can yield a spectrum of impurities, including starting materials, by-products from side reactions, and degradation products.
This guide provides a comprehensive comparison of orthogonal analytical techniques essential for establishing the purity of (4-(Pyridin-3-yloxy)phenyl)methanamine. We will move beyond a superficial listing of methods to explore the causality behind experimental choices, presenting a self-validating system of analysis where each technique corroborates and builds upon the others. The core principle is that no single method is sufficient; true confidence in purity is achieved through a strategic, multi-faceted approach.
The Analytical Challenge: Understanding the Molecule
The structure of (4-(Pyridin-3-yloxy)phenyl)methanamine dictates our analytical strategy. Key features include:
-
Aromatic Chromophores: Both the pyridine and phenyl rings absorb UV light, making UV-based detection in chromatography highly effective.
-
Basic Nitrogen Centers: The pyridine nitrogen and the primary amine are basic. This can lead to undesirable interactions (e.g., peak tailing) with the silica support in standard chromatography columns, necessitating careful method development.
-
Non-volatility: The compound's polarity and molecular weight make it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.
-
Potential Impurities: Likely impurities include unreacted starting materials (e.g., 3-hydroxypyridine, 4-fluorobenzonitrile), over-alkylated products, or isomers.
Our analytical workflow must be designed to separate, identify, and quantify the target molecule while also being capable of detecting these potential contaminants.
The Orthogonal Workflow: A Strategy for Self-Validation
A robust purity assessment relies on "orthogonal" methods—techniques that measure different chemical properties of the substance.[1] This ensures that an impurity missed by one method (e.g., a co-eluting peak in HPLC) will be detected by another (e.g., anomalous signals in an NMR spectrum).
Caption: Orthogonal workflow for purity verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the gold standard for determining the percentage purity of pharmaceutical compounds.[2] It physically separates the main compound from its impurities, and a UV detector quantifies the relative amounts. For (4-(Pyridin-3-yloxy)phenyl)methanamine, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecyl) column is the standard starting point for moderately polar aromatic compounds. Its nonpolar nature provides good retention.
-
Mobile Phase: The key challenge is mitigating the basicity of the amine and pyridine groups, which can cause peak tailing on silica-based columns.
-
pH Adjustment: Using a buffer to maintain the mobile phase pH in the acidic range (e.g., pH 2-4 using phosphate buffer or formic acid) will protonate the basic nitrogens. This ensures a consistent ionic state and dramatically improves peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity. A gradient elution (increasing the percentage of acetonitrile over time) is ideal for separating impurities with a wide range of polarities.
-
-
Detection: The compound's aromatic rings provide strong UV absorbance. A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it can capture the entire UV spectrum of each peak, helping to identify potential co-eluting impurities (i.e., the peak purity check). A wavelength around 254 nm is a good starting point.
Experimental Protocol: RP-HPLC Purity Determination
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA acts as an ion-pairing agent, further improving the peak shape of basic analytes.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Interpretation: The result is a chromatogram showing peaks over time. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% Area). A purity value of >99% is typically desired.
NMR Spectroscopy (¹H and ¹³C): The Unambiguous Structural Fingerprint
While HPLC provides a quantitative purity value, it doesn't confirm the identity of the main peak. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and verification.[4][5] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Causality Behind the Method:
-
¹H NMR: This spectrum should confirm the number of protons in different regions (aromatic, benzylic, amine), their splitting patterns (which reveals adjacent protons), and their integration (relative number of protons). For (4-(Pyridin-3-yloxy)phenyl)methanamine, we expect distinct signals for the pyridyl protons, the two sets of phenyl protons, the benzylic CH₂ group, and the NH₂ protons. The absence of signals from starting materials is a key indicator of purity.
-
¹³C NMR: This spectrum confirms the number of unique carbon atoms in the molecule.[6] For this compound, a specific number of aromatic and one aliphatic carbon signal are expected. It is particularly useful for identifying isomeric impurities, which might have very similar ¹H NMR spectra but different carbon environments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: DMSO-d₆ is often a good choice as it can solubilize polar compounds and the amine (NH₂) protons are often clearly visible.
-
Instrumentation: Bruker 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16) to achieve good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time (more scans) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the observed chemical shifts, splitting patterns, and integrations to the expected values for the target structure. Search for any minor peaks that do not correspond to the product or the solvent.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering orthogonal confirmation of its identity.[2] When coupled with a chromatographic technique like LC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks seen in the HPLC chromatogram.
Causality Behind the Method:
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this molecule. In positive ion mode, it will readily protonate the basic nitrogen atoms to form the [M+H]⁺ ion, which is then detected by the mass analyzer.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data, allowing for the determination of the molecular formula from the exact mass, further increasing confidence in the structure.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system (as described above) coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Chromatography: Use the same HPLC method developed for purity analysis. This allows direct correlation of the UV peaks with their corresponding masses.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: ~3.5-4.5 kV
-
Drying Gas (N₂): Flow and temperature optimized for the instrument.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The most abundant ion should correspond to the calculated mass of the protonated molecule ([C₁₂H₁₂N₂O + H]⁺ = 201.1028). Check the masses of any impurity peaks to help identify their structures.
Elemental Analysis (EA): Verifying Fundamental Composition
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[7] This provides the empirical formula of the compound.[8][9][10] If the experimental percentages match the theoretical values calculated from the molecular formula, it provides strong evidence that the bulk sample is pure and has the correct atomic composition.
Causality Behind the Method: The technique involves combusting a small, precise amount of the sample at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the back-calculation of the elemental percentages in the original sample. This method is insensitive to the structure but highly sensitive to the overall elemental makeup, making it a perfect orthogonal check to spectroscopic methods.
Experimental Protocol: CHN Analysis
-
Sample Preparation: The sample must be meticulously dried to remove residual water and solvents, which would alter the hydrogen and carbon percentages.
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Analysis: A few milligrams of the sample are weighed precisely and combusted. The instrument automatically calculates and reports the %C, %H, and %N.
-
Comparison: The experimental values are compared to the theoretical values for C₁₂H₁₂N₂O:
-
C: 71.98%
-
H: 6.04%
-
N: 13.99%
-
An experimental result within ±0.4% of the theoretical value is considered a good match.
-
Comparison Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Key Strengths | Common Pitfalls/Weaknesses |
| HPLC-UV/PDA | Quantitative Purity | % Area purity, retention time, UV spectrum of peaks. | Gold standard for purity percentage; high sensitivity and reproducibility.[2][11][12] | Co-eluting impurities can inflate purity value; requires a reference standard for absolute quantification.[13] |
| NMR (¹H, ¹³C) | Structural Confirmation | Unambiguous molecular structure, identification of impurities. | Definitive structural information; can identify and quantify impurities without a reference standard (qNMR).[14][15] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| LC-MS | Molecular Weight ID | Molecular weight of the main compound and impurities. | Confirms identity; essential for characterizing unknown impurities. | Ionization efficiency can vary, making it not inherently quantitative. |
| Elemental Analysis | Empirical Formula | %C, %H, %N. | Confirms fundamental atomic composition of the bulk material; orthogonal to other methods. | Requires a highly pure, dry sample; provides no structural information. |
| GC-MS | Volatile Impurities | Identification and quantification of residual solvents. | Excellent for volatile and semi-volatile compounds.[16][17][18] | Not suitable for non-volatile compounds like the target molecule without derivatization.[1] |
Conclusion: Synthesizing Data for a Definitive Purity Statement
Verifying the purity of a synthesized compound like (4-(Pyridin-3-yloxy)phenyl)methanamine is a process of building a case through corroborating evidence. A high-purity batch, ready for the next stage of drug development, would be characterized by:
-
HPLC analysis indicating a purity of >99.5% area.
-
¹H and ¹³C NMR spectra that perfectly match the proposed structure, with no observable impurity signals.
-
LC-MS data showing a dominant ion corresponding to the exact mass of the [M+H]⁺ ion.
-
Elemental analysis results for %C, %H, and %N that are all within ±0.4% of the theoretical values.
By employing this orthogonal, self-validating workflow, researchers and drug developers can have the highest degree of confidence in the quality of their material, ensuring that subsequent biological and clinical studies are built on a solid and reliable chemical foundation.
References
- SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. (2023). INTERNATIONAL JOURNAL OF ADVANCES IN PHARMACEUTICAL RESEARCH.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
-
Nahata, A. (2013). How can I determine the purity of an isolated compound? ResearchGate. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube. Available at: [Link]
- Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- George, S. A., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- German Social Accident Insurance. (2020).
- Reddit user discussion. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS? r/chemistry on Reddit.
- Arrizabalaga-Larrañaga, A., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety.
-
Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. Available at: [Link]
- Xu, M., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry.
-
ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
-
University of Calgary. (n.d.). Combustion and Elemental Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Available at: [Link]
- Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
-
NIOSH. (2002). amines, aromatic 2002. CDC. Available at: [Link]
- SciELO. (n.d.).
-
OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e. Available at: [Link]
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Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Available at: [Link]
- Annunziata, F., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]
- Chibale, K., et al. (2019). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. PMC.
- National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Agilent. (2019).
- University of Helsinki. (n.d.).
- InTechOpen. (2016).
- Wang, G., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry.
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Safety Operating Guide
Personal protective equipment for handling (4-(Pyridin-3-yloxy)phenyl)methanamine
Part 1: Executive Safety Summary
Treat this compound as a High-Hazard Entity. (4-(Pyridin-3-yloxy)phenyl)methanamine combines a primary benzylic amine with a pyridine ether linkage. This structural motif presents a dual hazard profile: Corrosivity (typical of primary amines) and Systemic Toxicity (typical of pyridine derivatives).
Critical Risk Factors:
-
Corrosive to Mucous Membranes: Primary amines with pKa values ~9-10 can cause rapid, irreversible corneal damage and chemical burns.
-
Sensitization Potential: Benzylic amines are known sensitizers; repeated exposure may induce allergic dermatitis.
-
Hygroscopic & Reactive: Rapidly absorbs atmospheric CO₂ to form carbamates, compromising both safety (crust formation) and experimental purity.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The permeation rates of aromatic amines require specific barrier materials.
| Protection Zone | Mandatory Equipment | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166). Face shield required for quantities >1g. | Safety glasses are insufficient. Amines are "seeking" hazards; vapors can bypass side-shields, reacting with ocular moisture to form caustic hydroxide solutions. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash. | Pyridine derivatives have high solvent permeability. Double gloving creates a tortuous path, delaying breakthrough time. Latex is not recommended due to poor organic resistance. |
| Respiratory | Fume Hood (Face velocity: 100 fpm). N95/P100 only for solid spills outside hood. | Inhalation of amine dust causes bronchial spasms and pulmonary edema. The pyridine moiety adds systemic toxicity risks via inhalation. |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron over Cotton. | Cotton absorbs liquids, holding the corrosive amine against the skin. Chemically resistant overlays prevent this "poultice effect." |
Part 3: Operational Protocols (The "How")
Weighing & Transfer Strategy
Static electricity is a major variable with crystalline amines, causing "fly-away" powder that contaminates the balance area.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.
-
Containment: Weigh into a tared scint vial or closed vessel. Never weigh on open weigh paper; use a weighing boat or funnel to prevent particulate dispersion.
-
Atmosphere: If possible, handle under Nitrogen or Argon. This prevents the formation of carbamate salts (white crusts), which are often mistaken for impurities but are actually reaction products with air.
Solubilization & Reaction Setup
Exothermic Risk: Dissolving primary amines in acid or protic solvents releases heat.
-
Add Solid to Solvent: Always add the amine to the solvent, not vice-versa, to manage local heating.
-
Inert Headspace: Purge reaction vessels with nitrogen immediately. Pyridine ethers are prone to oxidation over time; inert atmosphere preserves the ether linkage.
Part 4: Emergency Response & Decision Logic
Exposure Response
-
Eye Contact: Flush for minimum 15 minutes .[1][2] Crucial: Do not use "neutralizing" eye drops. The heat of neutralization can worsen the burn. Use tepid water or saline only.
-
Skin Contact: Wash with soap and water.[1][3] Do not use vinegar. While acid neutralizes base, on skin, it can drive the amine deeper into the dermis before neutralization occurs.
Spills and Disposal Workflow
Figure 1: Decision logic for spill containment. Note that liquid spills require neutralization due to rapid spreading.
Part 5: Waste Disposal Strategy
Do not mix with General Organic Waste. Amines are basic. Mixing them with acidic waste streams (e.g., waste from HPLC lines containing TFA or Formic Acid) can cause:
-
Exotherms: Rapid heating leading to bottle rupture.
-
Precipitation: Formation of salts that clog waste containers.
Protocol:
-
Segregate into a dedicated "Basic Organic Waste" container.
-
Label clearly: "Contains Pyridine Derivatives – Toxic/Corrosive."
-
Disposal Method: Incineration with afterburner (High-temperature destruction required for nitrogenous heterocycles).
Part 6: Scientific Rationale & Mechanism
Why this specific PPE?
The pyridine ring acts as a permeation enhancer. While the primary amine group (
This "Trojan Horse" mechanism means that what looks like a superficial chemical burn can rapidly become systemic pyridine toxicity (nausea, CNS depression) if not washed immediately.
Figure 2: Dual-action hazard mechanism of (4-(Pyridin-3-yloxy)phenyl)methanamine.
References
-
AkSci. (2026). (4-(Pyridin-3-yloxy)phenyl)methanamine Product Specifications and Handling. Retrieved from
-
ECHEMI. (2025).[3][4] Safety Data Sheet for Pyridine Methanamine Analogs (CAS 3731-53-1). Retrieved from
-
Fisher Scientific. (2025).[3] GHS Classification for Benzylic Amines and Pyridine Derivatives. Retrieved from
-
CDC/NIOSH. (2024). Pyridine: Systemic Toxicity and Permeation Hazards. Agency for Toxic Substances and Disease Registry. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
